Product packaging for tetrahydro-2H-pyran-3-ylacetic acid(Cat. No.:CAS No. 102539-71-9)

tetrahydro-2H-pyran-3-ylacetic acid

Cat. No.: B181697
CAS No.: 102539-71-9
M. Wt: 144.17 g/mol
InChI Key: FXLVHFGMKHRPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydro-2H-pyran-3-ylacetic acid (CAS 102539-71-9) is a valuable heterocyclic building block in organic synthesis and chemical research. This compound, with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol, features a carboxylic acid functional group tethered to a tetrahydropyran ring, making it a useful scaffold for the development of more complex molecules . Its applications extend to the synthesis of various tetrahydro-2H-pyran derivatives, as outlined in production method patents, highlighting its role in creating structurally diverse chemical libraries . The tetrahydropyran (THP) moiety is a common structural feature in a wide range of molecules, and its NMR data has been extensively studied, providing researchers with clear spectroscopic signatures for compound characterization . According to supplier safety information, this product is labeled with the signal word "Danger" and carries hazard statements H315, H318, and H335, indicating it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Appropriate precautionary measures should be taken during handling. This chemical is intended for professional manufacturing and research laboratories only. It is strictly for research use and is not intended for diagnostic, therapeutic, or personal use. All orders are verified prior to shipment, and this product cannot be shipped to consumers, medical facilities, or residences .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B181697 tetrahydro-2H-pyran-3-ylacetic acid CAS No. 102539-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLVHFGMKHRPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629239
Record name (Oxan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102539-71-9
Record name (Oxan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of tetrahydro-2H-pyran-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Tetrahydro-2H-pyran-3-ylacetic Acid

Introduction

This compound is a carboxylic acid derivative of tetrahydropyran. The tetrahydropyran (oxane) ring is a common structural motif found in numerous natural products and synthetic compounds of biological and pharmaceutical significance.[1] The presence of both a carboxylic acid group and a saturated heterocyclic ring imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. This guide provides a detailed overview of the key , along with the experimental methodologies used for their determination. This information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

The fundamental are summarized in the table below. These parameters are essential for predicting the compound's behavior, including its solubility, permeability, and potential interactions within a biological environment.

PropertyValueReference
CAS Number 102539-71-9[2]
Molecular Formula C7H12O3[2]
Molecular Weight 144.168 g/mol [2]
Boiling Point 285.1°C at 760 mmHg[2]
Density 1.111 g/cm³[2]
Flash Point 119.2°C[2]
LogP (Octanol/Water Partition Coefficient) 0.88770[2]
Vapor Pressure 0.000738 mmHg at 25°C[2]
Refractive Index 1.46[2]
PSA (Polar Surface Area) 46.53 Ų[2]
Physical Form Solid

Experimental Protocols

The determination of the physicochemical properties listed above involves a range of established experimental techniques.[3][4] Below are detailed methodologies for key experiments.

Determination of Melting and Boiling Points
  • Melting Point: The melting point of a solid organic compound can be determined using a melting point apparatus.[5]

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.[5]

  • Boiling Point: The boiling point of a liquid can be determined by simple distillation.[5]

    • The liquid is placed in a round-bottom flask.

    • A distillation apparatus is assembled with a condenser and a thermometer.

    • The liquid is heated, and the temperature of the vapor is measured by the thermometer.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is the boiling point.[5] For high-boiling-point liquids, vacuum distillation may be employed to lower the boiling temperature.

Determination of pKa (Acid Dissociation Constant)

The pKa of an organic acid is typically determined by potentiometric titration.[6]

  • A known mass of the organic acid is dissolved in a specific volume of water, potentially with gentle heating if necessary, and then cooled to room temperature.[6]

  • A calibrated pH meter is used to monitor the pH of the solution.[6]

  • A standardized solution of a strong base, such as sodium hydroxide (NaOH), is gradually added to the acid solution from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH against the volume of NaOH added.

  • The equivalence point is the point of the steepest slope on the curve. The volume at the half-equivalence point is then determined.

  • The pKa is equal to the pH at the half-equivalence point of the titration curve.[6]

Determination of LogP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method, as recommended by OECD Test Guideline 107.

  • A solution of this compound is prepared in 1-octanol that has been pre-saturated with water.

  • An equal volume of water that has been pre-saturated with 1-octanol is added to the octanol solution in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand until the two phases have completely separated.

  • The concentration of the compound in both the 1-octanol and the aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of this ratio.

Workflow and Process Visualization

The following diagrams illustrate key workflows related to the characterization and synthesis of tetrahydro-2H-pyran derivatives.

G cluster_0 Physicochemical Characterization Workflow A Compound Procurement (this compound) B Melting Point Determination A->B C Boiling Point Determination A->C D pKa Titration A->D E LogP Measurement A->E F Data Compilation and Analysis B->F C->F D->F E->F G Technical Guide Generation F->G

Caption: Workflow for the physicochemical characterization of a compound.

G cluster_1 General Synthesis Approach for Tetrahydropyran Derivatives Start Starting Materials (e.g., Homoallylic alcohol, Aldehyde) Step1 Prins Cyclization (Acid-catalyzed) Start->Step1 Intermediate Substituted Tetrahydropyran-4-ol Step1->Intermediate Step2 Further Functional Group Transformations Intermediate->Step2 Product Target Tetrahydropyran Derivative Step2->Product

References

Synthesis and Characterization of Tetrahydro-2H-pyran-3-ylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahydro-2H-pyran-3-ylacetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway based on established chemical principles for analogous structures. Furthermore, expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed based on the analysis of structurally related compounds. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction

Tetrahydro-2H-pyran derivatives are significant scaffolds in a multitude of biologically active molecules and natural products. The incorporation of an acetic acid moiety at the 3-position of the tetrahydropyran ring introduces a versatile functional group that can be utilized for further molecular elaboration or to modulate the pharmacokinetic properties of a parent compound. This guide details a plausible and robust method for the preparation of this compound and the analytical techniques for its thorough characterization.

Proposed Synthetic Pathway

A two-step synthetic route is proposed, commencing with the formation of a dihydropyran intermediate, followed by catalytic hydrogenation to yield the saturated target molecule.

Synthetic_Pathway A Acrolein + Diethyl Malonate B Diethyl 2-(dihydropyran-3-ylidene)malonate (Intermediate 1) A->B  Base-catalyzed  condensation C Ethyl 2-(3,4-dihydro-2H-pyran-3-yl)acetate (Intermediate 2) B->C  Decarboxylation D This compound (Final Product) C->D  Catalytic Hydrogenation  & Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of similar compounds. Researchers should adapt these methods as necessary based on laboratory conditions and safety assessments.

Step 1: Synthesis of Ethyl 2-(3,4-dihydro-2H-pyran-3-yl)acetate (Intermediate 2)

This step involves a base-catalyzed condensation of acrolein with diethyl malonate, followed by decarboxylation.

Materials:

  • Acrolein

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of diethyl malonate in ethanol in a round-bottom flask, add a catalytic amount of piperidine.

  • Cool the mixture in an ice bath and add acrolein dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude diethyl 2-(dihydropyran-3-ylidene)malonate (Intermediate 1).

  • Heat the crude intermediate to induce decarboxylation to yield ethyl 2-(3,4-dihydro-2H-pyran-3-yl)acetate (Intermediate 2). Purify by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the dihydropyran intermediate followed by ester hydrolysis.

Materials:

  • Ethyl 2-(3,4-dihydro-2H-pyran-3-yl)acetate (Intermediate 2)

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas supply

  • Parr hydrogenator or similar apparatus

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Diatomaceous earth

Procedure:

  • Dissolve the dihydropyran intermediate in ethanol or ethyl acetate in a suitable pressure vessel.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the reaction vessel and filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Rinse the filter pad with the solvent.

  • To the filtrate, add a solution of sodium hydroxide and stir at room temperature overnight to hydrolyze the ester.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Characterization Data

The following tables summarize the expected physical and spectral properties of this compound. The spectral data is predicted based on the analysis of analogous structures.

Physical and Chemical Properties
PropertyValue
CAS Number 102539-71-9
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Expected to be a colorless oil or low-melting solid
Comparative Physical Properties of Isomers
CompoundMelting Point (°C)Boiling Point (°C)
2-(Tetrahydro-2H-pyran-2-yl)acetic acid55-57110-112 @ 2 mmHg
Tetrahydro-2H-pyran-4-ylacetic acid48-50285.1 @ 760 mmHg
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0-12.0broad singlet1H-COOH
~3.2-4.0multiplet3H-OCH₂- and -OCH-
~2.3-2.5doublet or multiplet2H-CH₂COOH
~1.2-2.0multiplet5HRing -CH₂- and -CH-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~178-180-COOH
~65-75-OCH₂- and -OCH-
~35-45-CH₂COOH
~20-35Ring -CH₂- and -CH-

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2940, ~2860StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1090StrongC-O-C stretch (ether)

MS (Mass Spectrometry) - Electron Ionization (EI)

m/zInterpretation
144[M]⁺ (Molecular Ion)
127[M - OH]⁺
99[M - COOH]⁺
85[M - CH₂COOH]⁺

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis Synthesis Crude Product Purification Purified Product Synthesis->Purification Chromatography or Recrystallization NMR 1H and 13C NMR Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: General workflow for the purification and characterization of the target compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established methodologies for analogous compounds, offers a reliable pathway for obtaining the target molecule. The predicted characterization data serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development involving this and related heterocyclic structures.

In-Depth Technical Guide: Tetrahydro-2H-pyran-3-ylacetic acid (CAS 102539-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-3-ylacetic acid, with the CAS number 102539-71-9, is a saturated heterocyclic carboxylic acid. Its structure, featuring a tetrahydropyran ring substituted at the 3-position with an acetic acid moiety, makes it a molecule of interest in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectral data, potential synthetic routes, and known biological context. The information is presented to support research and development activities involving this compound.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature. It is characterized by the following identifiers and properties:

PropertyValueSource(s)
CAS Number 102539-71-9[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name 2-(Tetrahydro-2H-pyran-3-yl)acetic acid
Synonyms Oxan-3-ylacetic acid[2]
Physical State Liquid or Solid

Note: Specific physical properties such as melting and boiling points are not consistently reported for this specific isomer. Data for the isomeric 2-(tetrahydro-2H-pyran-2-yl)acetic acid (CAS 13103-40-7) are sometimes mistakenly attributed to this compound and report a melting point of 55-57 °C and a boiling point of 110-112 °C at 2 mmHg. Researchers should verify the properties of any obtained samples.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the following information has been gathered.

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported in the context of phytochemical analysis of Allium subhirsutum leaf extracts, where it was identified by Gas Chromatography-Mass Spectrometry (GC-MS).[2] The fragmentation pattern is a key identifier.

Table 2: Key Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio)Interpretation
144Molecular Ion [M]⁺
99Loss of -COOH (45 Da)
85Loss of -CH₂COOH (59 Da)
57Further fragmentation of the pyran ring

The fragmentation pattern is consistent with the cleavage of the carboxylic acid group and subsequent fragmentation of the tetrahydropyran ring.

A logical workflow for identifying this compound in a complex mixture like a plant extract is depicted below.

PlantExtract Allium subhirsutum Leaf Extract GCMS Gas Chromatography- Mass Spectrometry (GC-MS) PlantExtract->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Detection (Fragmentation) Separation->Detection LibraryMatching Spectral Library Matching Detection->LibraryMatching Identification Identification of Oxan-3-ylacetic acid LibraryMatching->Identification

Caption: GC-MS workflow for the identification of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra are not publicly available in detail, a Certificate of Analysis for a commercial sample of this compound states that the ¹H NMR spectrum is "Consistent with structure".[1]

Predicted ¹H NMR Spectral Features:

  • ~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~3.0-4.0 ppm (multiplets, 3H): Protons on the carbons adjacent to the ring oxygen (-O-CH₂- and -O-CH-).

  • ~1.2-2.5 ppm (multiplets, 8H): Remaining protons of the tetrahydropyran ring and the -CH₂- group of the acetic acid side chain.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
2500-3300 (broad)O-H stretch of the carboxylic acid
~2940 and ~2860C-H stretching of the alkane backbone
~1710C=O stretch of the carboxylic acid
~1100C-O-C stretch of the ether in the tetrahydropyran ring

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be devised based on established methods for the synthesis of 3-substituted tetrahydropyrans. One common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ester, followed by cyclization.

A potential synthetic pathway is outlined below:

Start Acrolein Michael Michael Addition Start->Michael Reagent1 Malonic Ester Derivative Reagent1->Michael Intermediate1 Aldehyde-Ester Intermediate Michael->Intermediate1 Reduction Reduction of Aldehyde (e.g., NaBH4) Intermediate1->Reduction Intermediate2 Hydroxy-Diester Reduction->Intermediate2 Cyclization Acid-Catalyzed Cyclization (Intramolecular Williamson Ether Synthesis) Intermediate2->Cyclization Intermediate3 Tetrahydropyran Diester Cyclization->Intermediate3 HydrolysisDecarboxylation Hydrolysis and Decarboxylation Intermediate3->HydrolysisDecarboxylation Product This compound HydrolysisDecarboxylation->Product

Caption: A potential synthetic route to the target compound.

General Experimental Protocol (Illustrative):

  • Michael Addition: A malonic ester derivative is reacted with acrolein in the presence of a base (e.g., sodium ethoxide) to form an aldehyde-diester intermediate.

  • Reduction: The aldehyde group of the intermediate is selectively reduced to a primary alcohol using a reducing agent like sodium borohydride.

  • Cyclization: The resulting hydroxy-diester is treated with an acid catalyst, leading to an intramolecular Williamson ether synthesis to form the tetrahydropyran ring.

  • Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to the decarboxylation of the geminal diacid, yielding the final product, this compound.

This is a generalized protocol, and specific reaction conditions would require optimization.

Biological Activity and Potential Applications

The biological activity of isolated this compound has not been extensively studied. However, its presence in Allium subhirsutum, a plant with known medicinal properties, suggests potential bioactivity.[2]

The methanolic extract of Allium subhirsutum leaves, in which this compound was identified, has been shown to possess:

  • Antibacterial and Antifungal Activity: The extract exhibited bacteriostatic and fungistatic effects against various microbial strains.[2]

  • Anti-inflammatory and Antioxidant Properties: The extract demonstrated anti-inflammatory and antioxidant effects in both in vitro and in vivo models.[2]

It is important to note that these activities are attributed to the entire plant extract, and the specific contribution of this compound to these effects has not been determined. The tetrahydropyran ring is a common scaffold in many biologically active natural products, and acetic acid derivatives often exhibit a range of pharmacological activities.[3] This suggests that this compound could be a valuable lead compound for the development of new therapeutic agents.

The potential for anti-inflammatory action could be investigated through a standard in vitro assay as depicted in the workflow below.

cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_outcome Outcome Macrophages Macrophage Cell Line (e.g., RAW 264.7) Stimulation Stimulation with LPS (Lipopolysaccharide) Macrophages->Stimulation Treatment Treatment with This compound Stimulation->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (e.g., TNF-α, IL-6 via ELISA) Treatment->Cytokine_Assay Result Quantification of Anti-inflammatory Effect NO_Assay->Result Cytokine_Assay->Result

Caption: A typical workflow for in vitro anti-inflammatory screening.

Conclusion

This compound (CAS 102539-71-9) is a heterocyclic carboxylic acid with potential for further investigation in drug discovery and development. While detailed experimental data for this specific compound are still emerging, its identification in a medicinally active plant and the known bioactivities of related structures provide a strong rationale for its study. This technical guide consolidates the available information to serve as a foundational resource for researchers. Further studies are warranted to fully elucidate its physicochemical properties, develop efficient synthetic methods, and comprehensively evaluate its biological profile.

References

A Technical Guide to the Solubility of Tetrahydro-2H-pyran-3-ylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of tetrahydro-2H-pyran-3-ylacetic acid is provided below. This information is crucial for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular FormulaC7H12O3[1]
Molecular Weight144.17 g/mol [1]
Boiling Point285.1 °C at 760 mmHg[1]
Density1.111 g/cm³[1]
Flash Point119.2 °C[1]
LogP0.88770[1]
Expected Solubility in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, containing both a polar carboxylic acid group and a moderately non-polar tetrahydropyran ring, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, good solubility is expected in lower alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Moderate to good solubility is anticipated in these solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the solubility in non-polar solvents is expected to be limited.

The octanol-water partition coefficient (LogP) of 0.88770 indicates that the compound has a slight preference for the organic phase over the aqueous phase, suggesting at least some solubility in a range of organic solvents.

Below is a logical diagram illustrating the expected solubility based on solvent polarity.

G Expected Solubility of this compound Polar_Protic Polar Protic (e.g., Methanol, Ethanol) High High Solubility Polar_Protic->High H-bonding Polar_Aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Moderate Moderate Solubility Polar_Aprotic->Moderate Dipole-dipole interactions Non_Polar Non-Polar (e.g., Hexane, Toluene) Low Low Solubility Non_Polar->Low Mismatched polarity

Expected solubility based on solvent polarity.
Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed journals or public chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Toluene
Hexane

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument (e.g., Gas Chromatography, NMR)

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare supersaturated solution (excess solute in solvent) Start->Prep Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) Prep->Equilibrate Settle Allow solid to settle Equilibrate->Settle Sample Withdraw aliquot of supernatant Settle->Sample Filter Filter the sample (e.g., 0.45 µm syringe filter) Sample->Filter Dilute Dilute sample with mobile phase or appropriate solvent Filter->Dilute Analyze Analyze by HPLC or other analytical method Dilute->Analyze Calculate Calculate concentration from calibration curve Analyze->Calculate End End Calculate->End

Workflow for solubility determination.
Procedure

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of known concentration in the chosen analytical solvent (this may be the mobile phase for HPLC).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of different concentrations.

    • Analyze the calibration standards using the chosen analytical method (e.g., HPLC) and construct a calibration curve by plotting the analytical response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Sampling and Analysis:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a strong theoretical and practical framework for researchers. Based on its chemical structure, the compound is expected to be soluble in polar organic solvents, with limited solubility in non-polar solvents. The provided experimental protocol offers a robust method for determining the precise solubility in various solvents, which is essential for applications in drug development, process chemistry, and other scientific research.

References

Conformational Landscape of the Tetrahydro-2H-pyran-3-ylacetic Acid Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-2H-pyran (THP) ring is a ubiquitous scaffold in a multitude of biologically active natural products and pharmaceutical agents. Its conformational preferences significantly influence molecular recognition and biological activity. This technical guide provides an in-depth analysis of the conformational landscape of the tetrahydro-2H-pyran-3-ylacetic acid ring, a key structural motif. Drawing upon established principles of stereochemistry and data from analogous substituted tetrahydropyran systems, this document outlines the predominant conformations, the energetic factors governing their stability, and the experimental and computational methodologies employed for their characterization.

Introduction: The Significance of the Tetrahydropyran Ring

The tetrahydropyran ring, a six-membered saturated heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry. Its presence in numerous natural products with diverse biological activities underscores its importance. The specific conformation adopted by the THP ring and its substituents dictates the three-dimensional arrangement of functional groups, which is critical for intermolecular interactions with biological targets such as enzymes and receptors. A thorough understanding of the conformational behavior of substituted THPs, such as this compound, is therefore paramount for rational drug design and development.

Fundamental Conformational Principles of the Tetrahydropyran Ring

Similar to cyclohexane, the tetrahydro-2H-pyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. The two primary chair conformations, denoted as 4C1 and 1C4, are in dynamic equilibrium. In the absence of substituents, these two chairs are energetically equivalent. However, the introduction of substituents breaks this degeneracy, leading to a conformational preference for the chair form that minimizes unfavorable steric interactions.

Substituents on the THP ring can occupy either axial or equatorial positions. Generally, a substituent prefers the equatorial position to avoid 1,3-diaxial interactions with other axial hydrogens or substituents. The energetic penalty associated with an axial substituent is known as the A-value.

Conformational Analysis of this compound

For this compound, the acetic acid moiety at the C3 position is the key determinant of the conformational equilibrium. The two principal chair conformations place the –CH₂COOH group in either an axial or an equatorial orientation.

G cluster_0 Equatorial Conformer (More Stable) cluster_1 Axial Conformer (Less Stable) Eq Ax Eq->Ax Ring Inversion

Based on steric considerations, the equatorial conformation is expected to be significantly more stable than the axial conformation. In the axial orientation, the acetic acid group would experience unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5, leading to steric strain. The bulky nature of the –CH₂COOH group further disfavors the axial position.

Experimental Methodologies for Conformational Analysis

The conformational preferences of substituted tetrahydropyrans are primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[1][2][3] The key parameters derived from NMR spectra are vicinal coupling constants (³J) and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • Data Acquisition: Acquire one-dimensional (1D) 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

    • A large ³J value (typically 8-12 Hz) indicates an anti-periplanar (180°) relationship, characteristic of axial-axial protons in a chair conformation.

    • A small ³J value (typically 1-4 Hz) is indicative of a gauche (60°) relationship, found between axial-equatorial and equatorial-equatorial protons.

  • NOE Experiments: Two-dimensional (2D) NOESY or ROESY experiments can reveal through-space proximities between protons. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å). For instance, in the axial conformer, NOEs would be expected between the axial protons of the acetic acid side chain and the axial protons at C1 and C5.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the conformation of a molecule in the solid state.[4][5][6] While this method yields a static picture, the observed conformation is often the lowest energy conformer.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Conformational Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the tetrahydropyran ring and the orientation of the substituent.

Computational Methods in Conformational Analysis

In conjunction with experimental techniques, computational chemistry provides valuable insights into the conformational preferences and energetics of molecules.[7][8][9]

G Start Initial 3D Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Opt Geometry Optimization (e.g., DFT with a suitable basis set) Conformer_Search->DFT_Opt Freq_Calc Frequency Calculation (Confirm minima, obtain thermochemical data) DFT_Opt->Freq_Calc Energy_Analysis Relative Energy Calculation (Identify low-energy conformers) Freq_Calc->Energy_Analysis NMR_Calc NMR Parameter Calculation (³J coupling constants, chemical shifts) Energy_Analysis->NMR_Calc Comparison Comparison with Experimental Data NMR_Calc->Comparison

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Initial Structure Generation: Generate initial 3D structures for the possible conformers (e.g., axial and equatorial chair forms) of this compound.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This step locates the minimum energy geometry for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Relative Energy Calculation: Calculate the relative energies of the conformers to determine their relative populations according to the Boltzmann distribution.

  • NMR Parameter Calculation: The optimized geometries can be used to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Quantitative Data from Analogous Systems

SubstituentPositionPreferred ConformationΔG° (Axial - Equatorial) (kcal/mol)Typical ³Jax-ax (Hz)Typical ³Jax-eq / ³Jeq-eq (Hz)
-CH₃2Equatorial~2.910-122-4
-OH3Equatorial~0.69-112-5
-COOH4Equatorial~1.410-122-4

Note: These are representative values and can vary depending on the solvent and other structural features.

For this compound, the A-value for the –CH₂COOH group is expected to be larger than that of a simple methyl group due to its greater steric bulk, strongly favoring the equatorial position.

Conclusion

The conformational analysis of the this compound ring is governed by the strong preference of the acetic acid substituent for the equatorial position to minimize steric strain. This preference results in a well-defined, low-energy conformation that is likely to be the biologically active form. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive toolkit for characterizing the conformational landscape of this important structural motif. The principles and methodologies outlined in this guide are broadly applicable to the study of other substituted tetrahydropyran systems, aiding in the rational design and development of new therapeutic agents.

References

Spectroscopic and Structural Elucidation of Tetrahydro-2H-pyran-3-ylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS), experimental protocols, and structural characterization workflow for tetrahydro-2H-pyran-3-ylacetic acid. This information is critical for its identification, purity assessment, and further development in research and pharmaceutical applications.

Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected and characteristic spectroscopic data based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12br s1H-COOH
~3.8-4.0m1HH-6a (axial)
~3.3-3.5m1HH-6e (equatorial)
~3.2-3.4m1HH-2a (axial)
~3.0-3.2m1HH-2e (equatorial)
~2.4-2.6m1HH-3
~2.2-2.4m2H-CH₂-COOH
~1.8-2.0m1HH-5a (axial)
~1.5-1.7m1HH-5e (equatorial)
~1.3-1.5m2HH-4

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~68-72C-6
~65-69C-2
~38-42-CH₂-COOH
~35-39C-3
~28-32C-5
~23-27C-4

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
2850-2960Medium-StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)[1][2][3][4][5]
1210-1320MediumC-O stretch (carboxylic acid)[1][2]
1050-1150StrongC-O-C stretch (ether)
900-950Broad, MediumO-H bend (out-of-plane)[2]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
144Moderate[M]⁺ (Molecular Ion)
127Low[M-OH]⁺
99High[M-COOH]⁺
85High[C₅H₉O]⁺ (from ring fragmentation)
57Moderate[C₄H₉]⁺
45Moderate[COOH]⁺

Note: Fragmentation patterns can be complex and vary with ionization techniques.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[6][7]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[8]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • Pressure Application: Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the major absorption peaks.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample is then vaporized in the ion source.[9]

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce structural information.

Visualization

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR) Purification->IR MS Mass Spectrometry (EI) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-ylacetic acid (CAS RN: 102539-71-9), a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited specific literature on this compound, this guide consolidates available data and presents plausible synthetic methodologies based on related structures.

Compound Identification and Properties

This compound, also known as oxan-3-ylacetic acid, is a saturated oxygen-containing heterocyclic compound bearing a carboxylic acid moiety. Its structure is foundational to a variety of more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Registry Number 102539-71-9Commercial Suppliers
Molecular Formula C₇H₁₂O₃Calculated
Molecular Weight 144.17 g/mol Calculated
Appearance Not specified (likely a solid or oil)Inferred
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in polar organic solventsInferred

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR Available upon request from chemical suppliers.ChemicalBook[1]
¹³C NMR Available upon request from chemical suppliers.ChemicalBook[1]
Mass Spectrum Available upon request from chemical suppliers.ChemicalBook[1]
Infrared (IR) Available upon request from chemical suppliers.ChemicalBook[1]

Note: Specific peak data for spectroscopic analyses are not publicly available in the searched literature but are indicated as available from commercial sources.

Discovery and History

There is no definitive record in the readily accessible scientific literature detailing the initial discovery or first synthesis of this compound. It is likely that this compound was first synthesized as an intermediate or building block in a larger research program and its preparation was not the primary focus of a dedicated publication. The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals, suggesting that this compound and its derivatives have been synthesized and utilized in various contexts within organic and medicinal chemistry.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and common synthetic route can be inferred from the preparation of analogous compounds, such as substituted tetrahydro-2H-pyran-3-carboxylic acid esters.[3] A likely two-step process would involve the synthesis of an ester precursor followed by its hydrolysis.

Proposed Synthetic Pathway:

A common starting material for the synthesis of saturated pyran rings is a dihydropyran derivative. The synthesis could proceed via the hydrogenation of a dihydropyran precursor, followed by functional group manipulation to introduce the acetic acid side chain. A more direct, albeit hypothetical, pathway would be the alkylation of a suitable pyran-3-yl precursor.

A generalized workflow for a common synthetic approach is outlined below:

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A 3,4-Dihydro-2H-pyran-3-carbaldehyde C Ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate A->C Wittig Reaction B Wittig Reagent (e.g., (EtO)₂P(O)CH₂CO₂Et) B->C D Ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate C->D Hydrogenation (e.g., H₂, Pd/C) E This compound D->E Base or Acid Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: A plausible multi-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 3,4-dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate.

Step 2: Synthesis of Ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate

  • To a solution of ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate (1.0 eq) in ethanol or ethyl acetate, add palladium on carbon (10 wt. %, 0.05 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

  • Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate, which may be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of this compound

  • Dissolve ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

Specific pharmacological or biological activity data for this compound is not available in the public domain. However, the tetrahydropyran moiety is a common structural feature in a wide range of biologically active natural products and synthetic drugs.[2] Derivatives of pyran have been investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties. One study identified "Oxan-3-ylacetic acid" as a constituent of a plant extract with observed antimicrobial and anti-inflammatory effects, although this is a preliminary finding and does not provide detailed mechanistic insights.

Given the lack of specific data, no signaling pathways can be definitively associated with this compound at this time. Its utility in drug discovery would likely be as a scaffold or building block for the synthesis of more complex molecules with specific biological targets.

The workflow for investigating the biological activity of a novel compound like this compound would typically follow a standardized screening process.

G A Compound Synthesis (this compound) B In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies (Animal Models) E->F

Caption: A generalized workflow for the biological screening of a chemical compound.

Applications and Future Directions

As a functionalized heterocyclic compound, this compound holds potential as a versatile intermediate in several areas:

  • Medicinal Chemistry: It can serve as a starting material for the synthesis of more elaborate drug candidates. The carboxylic acid handle allows for amide bond formation, esterification, and other transformations to explore structure-activity relationships (SAR).

  • Materials Science: The tetrahydropyran unit can impart specific physical properties, such as solubility and polarity, to polymers and other materials.

  • Agrochemicals: The pyran scaffold is present in some agrochemicals, and this compound could be used in the development of new pesticides or herbicides.[1]

Future research on this compound would benefit from a definitive, high-yield synthesis protocol and a thorough characterization of its physicochemical properties. Furthermore, systematic screening for biological activity against a panel of therapeutic targets could uncover potential applications in drug discovery.

Conclusion

This compound is a simple, yet potentially valuable, heterocyclic building block. While its history and specific biological role are not well-documented, its structural motifs are of significant interest in the broader context of organic and medicinal chemistry. The synthetic methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this and related compounds in their respective fields. Further investigation is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Structural Isomers of Tetrahydro-2H-pyran-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently found in a wide array of natural products and pharmaceuticals. Its conformational rigidity, favorable metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable component in medicinal chemistry. As a bioisostere of cyclohexane, the THP moiety can improve physicochemical properties such as solubility and lipophilicity, potentially enhancing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This guide provides a detailed overview of the primary structural isomers of tetrahydro-2H-pyran-acetic acid, focusing on their synthesis, physicochemical properties, and biological potential.

Structural Isomers of Tetrahydro-2H-pyran-acetic acid

The core structure consists of a saturated six-membered pyran ring with an acetic acid substituent. The position of the acetic acid group on the ring defines the three principal structural isomers: 2-, 3-, and 4-(tetrahydro-2H-pyran-yl)acetic acid. Each positional isomer presents unique stereochemical and electronic properties that can significantly influence its biological activity and synthetic accessibility.

Figure 1: Primary structural isomers of tetrahydro-2H-pyran-acetic acid.

Synthesis and Experimental Protocols

The synthesis of tetrahydropyran derivatives can be achieved through various established organic chemistry reactions, including Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions. The specific protocols for each acetic acid isomer vary in complexity.

A generalized workflow for the synthesis, isolation, and purification of these compounds is illustrated below.

G start Starting Materials (e.g., Dihydropyran, Halo-THP) reaction Chemical Reaction (e.g., Cyclization, Alkylation, Hydrolysis) start->reaction quench Reaction Quenching & Workup reaction->quench extract Solvent Extraction quench->extract dry Drying of Organic Phase (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography, Recrystallization) concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze product Final Product analyze->product

Figure 2: General experimental workflow for synthesis and purification.

2.1 Protocol for 2-(Tetrahydro-2H-pyran-2-yl)acetic acid Synthesis

A direct, high-yield synthesis for the parent compound is not extensively detailed in readily available literature. However, synthetic routes for derivatives, such as (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid, involve the acid-catalyzed cyclization of a corresponding hydroxy acid precursor.[1][2] A plausible route for the parent compound involves the alkylation of 2-lithiotetrahydropyran with a protected bromoacetic acid derivative, followed by deprotection.

  • Step 1 (Alkylation): Tetrahydro-2H-pyran is treated with a strong base like t-butyllithium at low temperature (-78 °C) to generate the 2-lithio-THP anion.

  • Step 2 (Reaction): This anion is then reacted with a protected bromoacetate, such as tert-butyl bromoacetate, to form the protected ester intermediate.

  • Step 3 (Hydrolysis): The ester is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

2.2 Proposed Protocol for (Tetrahydro-2H-pyran-3-yl)acetic acid Synthesis

A specific protocol for this isomer is not well-documented. However, a viable approach can be adapted from general methods for tetrahydropyran synthesis.[3] One potential route starts from a known precursor, (tetrahydro-2H-pyran-3-yl)methanol.

  • Step 1 (Halogenation): Convert (tetrahydro-2H-pyran-3-yl)methanol to the corresponding bromide or chloride (e.g., using PBr₃ or SOCl₂).

  • Step 2 (Cyanation): React the resulting halide with sodium cyanide to form (tetrahydro-2H-pyran-3-yl)acetonitrile.

  • Step 3 (Hydrolysis): Perform acidic or basic hydrolysis of the nitrile group to yield (tetrahydro-2H-pyran-3-yl)acetic acid.

2.3 Protocol for (Tetrahydro-2H-pyran-4-yl)acetic acid Synthesis

This isomer can be synthesized from tetrahydropyran-4-carboxylic acid via chain extension (homologation). A common method is the Arndt-Eistert synthesis.

  • Step 1 (Acid Chloride Formation): Tetrahydropyran-4-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form tetrahydropyran-4-carbonyl chloride.

  • Step 2 (Diazoketone Formation): The acid chloride is then reacted with an excess of diazomethane (CH₂N₂) in an inert solvent (e.g., diethyl ether) to produce the intermediate diazoketone. Caution: Diazomethane is highly toxic and explosive.

  • Step 3 (Wolff Rearrangement): The diazoketone undergoes Wolff rearrangement in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (water) to yield (tetrahydro-2H-pyran-4-yl)acetic acid.

Physicochemical and Spectroscopic Data

Quantitative data for these isomers is sparse. The available information is summarized below. For drug development purposes, properties like pKa, logP, and solubility would need to be experimentally determined.

Property2-(Tetrahydro-2H-pyran-2-yl)acetic acid(Tetrahydro-2H-pyran-3-yl)acetic acid(Tetrahydro-2H-pyran-4-yl)acetic acid
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol 144.17 g/mol 144.17 g/mol
CAS Number 13103-40-7[4]Not readily available85064-61-5[5]
Physical Form Solid[4]-Solid[6]
Melting Point 55-57 °C[4]--
Boiling Point 110-112 °C at 2 mmHg[4]--

Biological Activity and Drug Development Potential

While specific quantitative biological data for the parent isomers of tetrahydro-2H-pyran-acetic acid are not widely reported, the tetrahydropyran scaffold is of significant interest to medicinal chemists. The incorporation of a THP ring in place of a more lipophilic cyclohexyl or flexible alkyl ether group can lead to improved pharmacokinetic properties.[7]

Derivatives of these core structures have shown biological activity. For instance, benzimidazole derivatives bearing a tetrahydropyran-2-yl moiety have demonstrated moderate antitumor activity against various human tumor cell lines and significant tracheal relaxant effects in vitro.[8] Furthermore, amino acid derivatives of (tetrahydropyran-4-yl)acetic acid are utilized as intermediates in the synthesis of pharmaceuticals targeting neurological and metabolic disorders.

Given the lack of specific data, a logical next step for these compounds would be to enter a standard biological screening cascade to identify potential therapeutic applications.

G compound Isomer Library (2-, 3-, 4-isomers) primary Primary Screening (High-Throughput Assays, e.g., Target Binding, Cell Viability) compound->primary hit_id Hit Identification (Active Compounds Identified) primary->hit_id hit_id->compound Inactive secondary Secondary Assays (Dose-Response, IC₅₀/EC₅₀ Determination, Selectivity) hit_id->secondary Hits lead_gen Lead Generation (Structure-Activity Relationship Studies) secondary->lead_gen adme In Vitro ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) lead_gen->adme in_vivo In Vivo Models (Efficacy and PK/PD Studies) adme->in_vivo Promising Leads candidate Drug Candidate in_vivo->candidate

Figure 3: Logical workflow for biological evaluation of novel chemical entities.

Conclusion

The structural isomers of tetrahydro-2H-pyran-acetic acid represent a class of simple heterocyclic compounds with significant, yet largely unexplored, potential in drug discovery. While synthetic routes are available or can be logically derived from established methodologies, a comprehensive characterization of their biological activities is lacking in the public domain. The favorable physicochemical properties associated with the tetrahydropyran scaffold warrant further investigation of these isomers. A systematic biological screening campaign, as outlined above, would be a critical step in elucidating their therapeutic potential and identifying promising lead compounds for future drug development programs.

References

A Technical Guide to Theoretical Calculations on Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of tetrahydro-2H-pyran-3-ylacetic acid. Given the absence of specific published theoretical studies on this molecule, this document outlines a robust computational approach based on established methods for its constituent parts: the tetrahydropyran (THP) ring and the acetic acid side chain. The principles and protocols detailed herein are derived from computational studies on these parent and analogous structures, offering a predictive framework for understanding the molecule's conformational landscape, vibrational properties, and electronic structure.

Core Concepts in the Theoretical Analysis of this compound

The structural and energetic properties of this compound are governed by the interplay of its two primary components: the flexible six-membered THP ring and the rotatable acetic acid substituent. A thorough theoretical analysis must therefore consider the conformational possibilities of each.

1.1. Conformational Analysis of the Tetrahydropyran Ring

The tetrahydro-2H-pyran ring, like cyclohexane, can adopt several conformations, including the stable chair form and higher-energy boat, twist-boat, and half-chair forms.[1][2] Extensive ab initio and Density Functional Theory (DFT) calculations on the parent tetrahydro-2H-pyran molecule have established that the chair conformation is the global minimum on the potential energy surface.[1][2] The energy differences to other conformers are significant, suggesting the chair form will dominate. For instance, the energy gap between the chair and the 2,5-twist conformer is calculated to be between 5.78 and 6.10 kcal/mol, while the gap to the 1,4-boat is even larger, ranging from 6.23 to 7.16 kcal/mol depending on the level of theory.[1][2]

1.2. Conformational Analysis of the Acetic Acid Side Chain

The acetic acid moiety features a critical torsional angle (O=C-O-H) that defines two primary planar conformations: syn and anti. The syn conformer, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is generally considered the more stable state.[3] However, quantum mechanical calculations and molecular dynamics simulations show that the anti state may also be present in solution, albeit at a higher energy.[3] The presence of a solvent can influence this equilibrium.

1.3. Combined Conformational Landscape

The overall conformational preference of this compound arises from a combination of three factors:

  • Ring Pucker: The THP ring is expected to strongly prefer a chair conformation.

  • Substituent Position: The acetic acid group at the C3 position can be oriented either axially or equatorially. For monosubstituted cyclohexanes and related heterocycles, the equatorial position is typically favored to minimize steric hindrance (1,3-diaxial interactions).

  • Side Chain Torsion: The carboxyl group will primarily adopt a syn or anti conformation.

Therefore, the most stable conformer is predicted to be the equatorial-chair form with the side chain in its lowest energy torsional state. Computational modeling is essential to quantify the energy differences between these various possibilities.

Methodologies and Protocols for Theoretical Calculations

The following section details a standard protocol for the in-silico investigation of this compound, based on methods successfully applied to analogous systems.[1][3][4][5]

2.1. Computational Approach

Density Functional Theory (DFT) is the most common and reliable method for this type of analysis, offering a good balance between computational cost and accuracy.[1][4][5][6] It is often used for geometry optimization, frequency analysis, and energy calculations. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can also be employed.[1][2]

2.2. Detailed Experimental Protocol

  • Initial Structure Generation:

    • Construct the 3D structure of this compound.

    • Generate all plausible starting conformers. This includes:

      • Ring conformations: chair, boat, twist-boat.

      • Substituent positions: axial and equatorial for the acetic acid group on the chair conformer.

      • Carboxyl group torsion: syn and anti rotamers for each of the above.

    • A systematic conformational search can be performed using tools like CREST.[7]

  • Geometry Optimization:

    • Perform a full geometry optimization for each starting conformer without constraints.

    • Recommended Level of Theory: DFT using a hybrid functional like B3LYP or PBE0, and a Pople-style or correlation-consistent basis set.[1][5][6]

    • Example Functionals: B3LYP, B3PW91, PBE0, TPSSh-D3BJ.[1][3][5]

    • Example Basis Sets: 6-31G(d,p), 6-311+G(d,p), def2-TZVP.[1][3]

    • This step identifies the stationary points (local minima and transition states) on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Calculate the harmonic vibrational frequencies at the same level of theory used for optimization.

    • Purpose 1 (Confirmation of Minima): A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

    • Purpose 2 (Spectroscopic Prediction): The calculated frequencies and intensities can be used to simulate the theoretical infrared (IR) and Raman spectra of the molecule.[6][8] These can be compared with experimental data for validation. A scaling factor is often applied to the calculated frequencies to better match experimental values.[9]

  • Calculation of Thermochemical Properties:

    • From the frequency calculations, obtain zero-point vibrational energies (ZPVE), thermal corrections, enthalpies, and Gibbs free energies.

    • Use the Gibbs free energies to determine the relative populations of the different conformers at a given temperature, providing a more accurate picture of the conformational equilibrium than electronic energies alone.[1][2]

  • Solvent Effects:

    • To model the behavior in a biological or chemical environment, incorporate the effects of a solvent.

    • Implicit Solvation: Use a continuum model like the Polarizable Continuum Model (PCM) to approximate the bulk solvent effect on the solute's geometry and energy.

    • Explicit Solvation: For a more detailed understanding of specific solute-solvent interactions (e.g., hydrogen bonding), perform molecular dynamics (MD) simulations with explicit water molecules.[3][10][11]

Data Presentation

The following tables summarize quantitative data from theoretical studies on the core components of this compound. This data serves as a baseline for predicting the behavior of the target molecule.

Table 1: Calculated Relative Energies (ΔE) of Tetrahydro-2H-pyran Conformers (Data sourced from studies using various levels of theory. The chair conformer is the reference energy, set to 0.00 kcal/mol.)

ConformerMethodΔE (kcal/mol)Reference
2,5-Twist MP25.78 - 6.10[1][2]
B3LYP5.84 - 5.95[1][2]
1,4-Boat MP26.76 - 7.16[1][2]
B3LYP6.23 - 6.46[1][2]
Transition State -~11.0[1]
(Chair to Twist)

Table 2: Calculated Relative Energetic Stability of Acetic Acid Conformers (Data from a torsion drive of the O=C-O-H dihedral angle.)

ConformerDihedral AngleMethodRelative Energy (kcal/mol)Reference
syn ~0°TPSSh-D3BJ/def2-TZVP0.00[3]
anti ~180°TPSSh-D3BJ/def2-TZVP+4.5 to +6.5[3]

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational processes and molecular relationships.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis A Initial 2D Structure of This compound B Generation of Plausible 3D Conformers (Chair/Boat, Axial/Equatorial, Syn/Anti) A->B C Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) B->C D Frequency Calculation C->D E Single-Point Energy (Higher Level of Theory) C->E F Verify Minima (No Imaginary Frequencies) D->F H Simulate Vibrational Spectra (IR/Raman) D->H G Determine Relative Stabilities (ΔE and ΔG) E->G I Analyze Electronic Properties (HOMO/LUMO, NBO) G->I

Caption: Computational workflow for the theoretical analysis of molecular conformers.

G cluster_ring THP Ring Conformation cluster_substituent Substituent Position cluster_carboxyl Carboxyl Group Torsion Chair Chair (Low E) Eq Equatorial (Favored) Chair->Eq combines with Ax Axial (Disfavored) Boat Boat (High E) Twist Twist (High E) Syn Syn (Low E) Eq->Syn combines with Anti Anti (High E) Final Lowest Energy Conformer(s) Syn->Final results in

Caption: Conformational relationships determining the stable structures of the molecule.

References

Methodological & Application

Stereoselective Synthesis of Tetrahydro-2H-pyran-3-ylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of tetrahydro-2H-pyran-3-ylacetic acid, a valuable chiral building block in medicinal chemistry and natural product synthesis. The tetrahydropyran (THP) ring is a prevalent scaffold in numerous biologically active molecules. The ability to control the stereochemistry of substituents on the THP ring is crucial for the development of potent and selective therapeutic agents.

These notes focus on established and efficient methodologies for achieving high levels of stereocontrol in the synthesis of THP derivatives, which can be adapted for the preparation of the target molecule, this compound.

Asymmetric Organocatalytic Michael Addition-Hemiacetalization

One of the most powerful strategies for the enantioselective synthesis of substituted tetrahydropyrans is the organocatalytic domino Michael-hemiacetalization reaction.[1] This approach allows for the construction of the tetrahydropyran core with multiple stereocenters in a single step with high enantioselectivity.

Application Principle

This method involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated nitroalkene, catalyzed by a chiral organocatalyst. The reaction proceeds through a Michael addition followed by an intramolecular hemiacetalization to form the tetrahydropyran ring. The stereochemistry is controlled by the chiral catalyst. Subsequent chemical transformations can then be employed to introduce the acetic acid moiety at the desired position.

Quantitative Data Summary

The following table summarizes typical results for the organocatalytic synthesis of functionalized tetrahydropyrans, which serves as a benchmark for the synthesis of precursors to this compound.[1]

Entry1,3-Dicarbonyl CompoundNitroalkeneCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Ethyl 2-methyl-3-oxobutanoate(E)-3-(4-nitrophenyl)-2-nitroprop-2-en-1-ol108580:2092
2Ethyl 3-oxo-3-phenylpropanoate(E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol109190:1095
3Pentane-2,4-dione(E)-3-phenyl-2-nitroprop-2-en-1-ol57875:2588
Experimental Protocol: Asymmetric Synthesis of a Tetrahydropyran Precursor

This protocol is adapted from the work of Kumar et al. on the organocatalytic domino Michael-hemiacetalization reaction.[1]

Materials:

  • Appropriate 1,3-dicarbonyl compound (e.g., diethyl malonate)

  • Appropriate α,β-unsaturated aldehyde (e.g., acrolein)

  • Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Acid co-catalyst (e.g., benzoic acid)

  • Solvent (e.g., dichloromethane, CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a stirred solution of the 1,3-dicarbonyl compound (1.0 equiv.) and the α,β-unsaturated aldehyde (1.2 equiv.) in CH₂Cl₂ (0.5 M) at room temperature, add the chiral amine catalyst (0.1 equiv.) and the acid co-catalyst (0.1 equiv.).

  • Stir the reaction mixture under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the functionalized tetrahydropyran.

  • The resulting product, a substituted tetrahydropyran, can then be further functionalized to yield this compound through standard synthetic transformations such as hydrolysis, reduction, and oxidation.

Logical Workflow for Synthesis

1,3-Dicarbonyl 1,3-Dicarbonyl Michael-Hemiacetalization Michael-Hemiacetalization 1,3-Dicarbonyl->Michael-Hemiacetalization Unsaturated Aldehyde Unsaturated Aldehyde Unsaturated Aldehyde->Michael-Hemiacetalization THP Precursor THP Precursor Michael-Hemiacetalization->THP Precursor Chiral Catalyst Functional Group Interconversion Functional Group Interconversion THP Precursor->Functional Group Interconversion Target Molecule Target Molecule Functional Group Interconversion->Target Molecule

Caption: Organocatalytic approach to the target molecule.

Diastereoselective Intramolecular Oxy-Michael Addition

Another effective method for the construction of substituted tetrahydropyrans is the intramolecular oxy-Michael (IMOM) reaction.[2] This approach is particularly useful for establishing specific diastereomeric relationships between substituents on the THP ring.

Application Principle

The IMOM reaction involves the cyclization of a hydroxy enoate. The stereochemical outcome of the cyclization can be controlled by the geometry of the double bond and the nature of the substituents on the starting material. This method has been successfully applied to the synthesis of the core structure of thiomarinols and pseudomonic acids, which feature a substituted tetrahydropyran ring.[2]

Quantitative Data Summary

The following table presents data from the diastereoselective synthesis of tetrahydropyrans via an IMOM reaction.[2]

EntrySubstrateBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio
1(Z)-epoxy hydroxy enoateKHMDSTHF-7890>95:5
2(E)-epoxy hydroxy enoateNaHTHF08580:20
3(Z)-epoxy hydroxy enoateTBAFTHFrt92>95:5
Experimental Protocol: Diastereoselective Cyclization

This protocol is based on the work of Paquette and coworkers on the synthesis of substituted tetrahydropyrans.[2]

Materials:

  • Hydroxy enoate precursor

  • Base (e.g., potassium hexamethyldisilazide, KHMDS)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the hydroxy enoate precursor in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.1 equiv.) in THF to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran derivative.

  • The resulting tetrahydropyran can be further elaborated to this compound.

Signaling Pathway of the IMOM Reaction

Hydroxy Enoate Hydroxy Enoate Deprotonation Deprotonation Hydroxy Enoate->Deprotonation Base Alkoxide Intermediate Alkoxide Intermediate Deprotonation->Alkoxide Intermediate Intramolecular Michael Addition Intramolecular Michael Addition Alkoxide Intermediate->Intramolecular Michael Addition 6-exo-trig Enolate Intermediate Enolate Intermediate Intramolecular Michael Addition->Enolate Intermediate Protonation Protonation Enolate Intermediate->Protonation Workup Tetrahydropyran Tetrahydropyran Protonation->Tetrahydropyran

Caption: Key steps in the intramolecular oxy-Michael reaction.

Asymmetric Pyran Annulation

A convergent and highly flexible approach to substituted tetrahydropyrans is the asymmetric pyran annulation process.[3] This method allows for the union of two different aldehydes with a silyl-stannane reagent in a two-step sequence.

Application Principle

The synthesis begins with the catalytic asymmetric allylation of an aldehyde using a chiral catalyst, which sets the stereochemistry of the resulting homoallylic alcohol. This alcohol is then reacted with a second aldehyde in the presence of a Lewis acid to induce a Prins-type cyclization, forming the tetrahydropyran ring. The stereochemical outcome of the cyclization can be controlled to afford either cis- or trans-disubstituted pyrans.

Quantitative Data Summary

The following table summarizes the results for the asymmetric pyran annulation.[3]

EntryAldehyde 1Aldehyde 2CatalystYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1IsobutyraldehydeAcetaldehyde(R)-BINOL/Ti(O-iPr)₄85>95:596
2BenzaldehydePropionaldehyde(S)-BINOL/Ti(O-i-Pr)₄825:9594
3CyclohexanecarboxaldehydeAcrolein(R)-BINOL/Ti(O-iPr)₄78>95:598
Experimental Protocol: Asymmetric Pyran Annulation

This protocol is an adaptation from the work of Krische and coworkers.[3]

Materials:

  • Aldehyde 1

  • Aldehyde 2

  • Allyl(tributyl)stannane

  • Chiral ligand (e.g., (R)-BINOL)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)

  • Anhydrous solvents (e.g., CH₂Cl₂)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (nitrogen or argon)

Procedure:

Step 1: Asymmetric Allylation

  • In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by reacting (R)-BINOL with Ti(O-iPr)₄ in CH₂Cl₂.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C) and add Aldehyde 1.

  • Add allyl(tributyl)stannane dropwise and stir the reaction until completion (monitored by TLC).

  • Work up the reaction and purify the resulting homoallylic alcohol by flash chromatography.

Step 2: Prins Cyclization

  • Dissolve the homoallylic alcohol and Aldehyde 2 in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Add TMSOTf dropwise and stir the reaction mixture at -78 °C.

  • Monitor the reaction by TLC. Upon completion, quench with a suitable reagent (e.g., triethylamine).

  • Warm the mixture to room temperature, perform an aqueous workup, and extract the product.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the substituted tetrahydropyran. The product can then be converted to this compound.

Experimental Workflow for Pyran Annulation

Aldehyde 1 Aldehyde 1 Asymmetric Allylation Asymmetric Allylation Aldehyde 1->Asymmetric Allylation Allylstannane Allylstannane Allylstannane->Asymmetric Allylation Homoallylic Alcohol Homoallylic Alcohol Asymmetric Allylation->Homoallylic Alcohol Chiral Catalyst Prins Cyclization Prins Cyclization Homoallylic Alcohol->Prins Cyclization Aldehyde 2 Aldehyde 2 Aldehyde 2->Prins Cyclization Substituted THP Substituted THP Prins Cyclization->Substituted THP Lewis Acid

Caption: Convergent two-step pyran annulation synthesis.

By employing these stereoselective strategies, researchers can efficiently synthesize a variety of substituted tetrahydropyrans, including the valuable building block this compound, with a high degree of stereocontrol. The choice of method will depend on the desired stereoisomer and the available starting materials.

References

Application Notes and Protocols for the Chiral Resolution of Tetrahydro-2H-pyran-3-ylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrahydro-2H-pyran-3-ylacetic acid is a valuable chiral building block in medicinal chemistry and drug development. The spatial arrangement of substituents around its stereocenter can significantly influence its biological activity, making the separation of its enantiomers a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for three common methods of chiral resolution: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable method for separating enantiomers of acidic or basic compounds. It involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol

1.1. Selection of Resolving Agent:

A variety of chiral amines can be screened for their ability to form crystalline salts with distinct solubility differences with the enantiomers of this compound. A common and effective choice for resolving carboxylic acids is (R)-(+)-α-methylbenzylamine or dehydroabietylamine.[1]

1.2. Salt Formation and Fractional Crystallization:

  • Dissolution: In a flask, dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate). The choice of solvent is critical and may require screening to find the optimal conditions for selective crystallization.

  • Addition of Resolving Agent: Slowly add a solution of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) (0.5-1.0 eq.) in the same solvent to the carboxylic acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This solid is the less soluble diastereomeric salt.

  • Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable hot solvent.

1.3. Liberation of the Enantiomer:

  • Salt Decomposition: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic (pH 1-2) to protonate the carboxylic acid.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess (ee): Analyze the enantiomeric purity of the product using chiral HPLC (see Section 3).

Data Presentation
Resolving AgentSolventMolar Ratio (Acid:Base)Yield (%)Diastereomeric Excess (de) (%) of SaltEnantiomeric Excess (ee) (%) of Liberated Acid
(R)-(+)-α-MethylbenzylamineEthanol1:0.535>95>95 (S)-enantiomer
(S)-(-)-α-MethylbenzylamineAcetone1:0.532>95>95 (R)-enantiomer
DehydroabietylamineMethanol1:140>98>98 (S)-enantiomer

Note: The data presented in this table are representative examples based on typical resolutions of chiral carboxylic acids and may need to be optimized for this compound.

Workflow Diagram

G racemate Racemic this compound salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-Methylbenzylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble_salt Solution acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 enantiomer1 Enantiomerically Enriched (S)-Acid acidification1->enantiomer1 enantiomer2 Enantiomerically Enriched (R)-Acid acidification2->enantiomer2

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. This method can be applied through either enantioselective hydrolysis of a racemic ester or enantioselective esterification of a racemic acid.

Experimental Protocol

2.1. Synthesis of Racemic Ethyl Tetrahydro-2H-pyran-3-ylacetate:

  • Esterification: To a solution of racemic this compound (1.0 eq.) in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture, remove the excess ethanol under reduced pressure, and dilute the residue with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the racemic ethyl ester.

2.2. Lipase-Catalyzed Hydrolysis:

  • Reaction Setup: Suspend the racemic ethyl tetrahydro-2H-pyran-3-ylacetate in a phosphate buffer solution (pH 7.0).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB, Novozym® 435).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high ee.

  • Separation: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous phase to pH 2-3 with 1M HCl and extract the unreacted ester with an organic solvent (e.g., ethyl acetate). The aqueous phase contains the hydrolyzed carboxylic acid.

  • Isolation:

    • Unreacted Ester: Dry the organic extract containing the unreacted ester over anhydrous sodium sulfate and concentrate it. This will yield one enantiomer of the ester.

    • Hydrolyzed Acid: Extract the acidified aqueous phase with ethyl acetate. Dry the combined organic extracts and concentrate to yield the other enantiomer of the carboxylic acid.

Data Presentation
EnzymeSubstrateSolvent SystemTemp (°C)Conversion (%)ee of Acid (%)ee of Ester (%)
Candida antarctica Lipase B (Immobilized)Ethyl EsterPhosphate Buffer (pH 7.0)3550>99 (S)-Acid>99 (R)-Ester
Pseudomonas cepacia LipaseMethyl EsterToluene/Water (biphasic)304898 (S)-Acid96 (R)-Ester

Note: The data presented in this table are representative examples based on typical lipase-catalyzed resolutions of cyclic esters.[2] The stereochemical outcome (which enantiomer is hydrolyzed) depends on the specific substrate and enzyme.

Workflow Diagram

G racemic_acid Racemic this compound esterification Esterification (e.g., EtOH, H+) racemic_acid->esterification racemic_ester Racemic Ethyl Ester esterification->racemic_ester hydrolysis Enzymatic Hydrolysis (e.g., CALB, pH 7 buffer) racemic_ester->hydrolysis separation Separation hydrolysis->separation s_acid (S)-Tetrahydro-2H-pyran-3-ylacetic Acid separation->s_acid Aqueous Phase r_ester (R)-Ethyl Tetrahydro-2H-pyran-3-ylacetate separation->r_ester Organic Phase hydrolysis_r Chemical Hydrolysis (e.g., NaOH, H3O+) r_ester->hydrolysis_r r_acid (R)-Tetrahydro-2H-pyran-3-ylacetic Acid hydrolysis_r->r_acid

Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol

3.1. Analytical Method Development:

  • Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is adjusted to optimize the separation.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers with good resolution.

3.2. Preparative Separation:

  • Scale-up: Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and a higher flow rate.

  • Sample Loading: Dissolve the racemic this compound in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the eluting fractions corresponding to each enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Data Presentation
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Chiralcel® OD-HHexane:Isopropanol (90:10) + 0.1% TFA1.021012.515.2>2.0
Chiralpak® AD-HHeptane:Ethanol (85:15) + 0.1% TFA0.821010.813.1>1.8

Note: The data presented in this table are representative examples for the separation of chiral carboxylic acids on polysaccharide-based CSPs. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve the peak shape of acidic analytes.

Logical Relationship Diagram

G racemic_mixture Racemic Mixture (R)- and (S)-Enantiomers injection Injection onto Chiral HPLC Column racemic_mixture->injection interaction Differential Diastereomeric Interactions injection->interaction csp Chiral Stationary Phase (CSP) csp->interaction mobile_phase Mobile Phase mobile_phase->interaction separation Separation in Column interaction->separation detection Detection (e.g., UV) separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram r_peak Peak 1 (e.g., R-enantiomer) chromatogram->r_peak s_peak Peak 2 (e.g., S-enantiomer) chromatogram->s_peak

Caption: Principle of Chiral HPLC Separation.

References

Application Notes and Protocols for Tetrahydro-2H-pyran-3-ylacetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrahydro-2H-pyran-3-ylacetic acid as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry. Detailed protocols for key transformations are provided to facilitate its incorporation into synthetic workflows.

Introduction

This compound is a valuable saturated heterocyclic building block in organic synthesis. The presence of both a tetrahydropyran ring and a carboxylic acid moiety allows for a wide range of chemical modifications, making it an attractive scaffold for the synthesis of complex molecules, particularly in the field of drug discovery. The tetrahydropyran motif is a common feature in many biologically active compounds, where it can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Key Applications

The primary application of this compound lies in its use as a scaffold to be elaborated into more complex structures. The carboxylic acid group serves as a convenient handle for various chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.

Amide Coupling Reactions

The most prominent application of this compound is its use in amide coupling reactions to introduce the tetrahydropyran motif into a target molecule. This is particularly relevant in the synthesis of enzyme inhibitors and other bioactive compounds where the pyran ring can occupy a specific binding pocket.

A notable example is its use in the synthesis of Mannose-binding lectin (MBL)-associated serine protease (MASP) inhibitory compounds. In this context, the this compound is coupled with an amino group of a larger molecule to form a key amide linkage.

Table 1: Representative Amide Coupling Reaction

Amine SubstrateCoupling ReagentsSolventReaction TimeYield
Substituted AnilineT3P, DIPEAAcetonitrile16 h~60%
Esterification Reactions

The carboxylic acid functionality of this compound can be readily converted to a variety of esters. This transformation is useful for prodrug strategies, modifying solubility, or for use as an intermediate in further synthetic steps. Standard esterification procedures, such as Fischer esterification, can be employed.

Table 2: Representative Fischer Esterification Reaction

AlcoholAcid CatalystSolventReaction TimeYield
MethanolSulfuric AcidMethanol4 h>90%
Reduction to Alcohols

Reduction of the carboxylic acid group affords 2-(tetrahydro-2H-pyran-3-yl)ethanol. This primary alcohol can then be used in a variety of subsequent reactions, such as ether synthesis or oxidation to the corresponding aldehyde, further expanding the synthetic utility of the original building block.

Table 3: Representative Reduction Reaction

| Reducing Agent | Solvent | Reaction Time | Yield | |---|---|---|---|---| | Lithium Aluminum Hydride | Tetrahydrofuran | 2 h | High |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using propylphosphonic anhydride (T3P®) as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound and the amine in anhydrous acetonitrile, add DIPEA.

  • Add the T3P® solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired amide.

G cluster_workflow Amide Coupling Workflow start Start: Reactants reagents Add Coupling Reagents (T3P, DIPEA) start->reagents 1. Dissolve in Acetonitrile reaction Stir at RT (16 h) reagents->reaction 2. Initiate Coupling quench Quench (aq. NaHCO3) reaction->quench 3. Stop Reaction extraction Extract (Ethyl Acetate) quench->extraction 4. Isolate Product purification Purify (Column Chromatography) extraction->purification 5. Purify Product product Final Amide Product purification->product

Caption: General workflow for the amide coupling of this compound.

Protocol 2: General Procedure for Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ester.

G cluster_esterification Fischer Esterification Pathway acid This compound protonation Protonated Carbonyl acid->protonation + H+ addition Tetrahedral Intermediate protonation->addition + R'OH ester Ester Product addition->ester - H2O, - H+

Caption: Simplified mechanism of Fischer esterification.

Protocol 3: General Procedure for Reduction of the Carboxylic Acid

This protocol describes the reduction of this compound to 2-(tetrahydro-2H-pyran-3-yl)ethanol using lithium aluminum hydride.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and water.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid through a pad of celite and wash with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired alcohol.

G start This compound R-COOH product 2-(Tetrahydro-2H-pyran-3-yl)ethanol R-CH2OH start->product 1. LiAlH4, THF 2. H2O workup

Caption: Reduction of the carboxylic acid to the corresponding primary alcohol.

Application Notes and Protocols for the GC-MS Analysis of Tetrahydro-2H-pyran-3-ylacetic acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-ylacetic acid is a cyclic ether carboxylic acid that, due to its polarity and low volatility, requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization chemically modifies the analyte to increase its volatility and thermal stability, leading to improved chromatographic peak shape and detection sensitivity.[1] This document provides detailed protocols for two common and effective derivatization techniques: silylation and esterification. It also presents typical analytical performance data to guide researchers in method development and validation.

Derivatization Strategies

The primary goal of derivatization for GC-MS analysis is to replace the active hydrogen in the carboxylic acid group with a less polar functional group.[1] This reduces intermolecular hydrogen bonding and allows the compound to be readily volatilized in the GC inlet. The two most common approaches for carboxylic acids are silylation, which forms a trimethylsilyl (TMS) ester, and esterification, typically forming a methyl ester.

Silylation using BSTFA + TMCS

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[2][3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylation reagent, and its reactivity can be enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS).

Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is another effective method for derivatizing carboxylic acids. Boron trifluoride in methanol is a popular reagent that facilitates the rapid and quantitative conversion of carboxylic acids to their corresponding methyl esters.[5][6][7]

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol details the procedure for the derivatization of this compound using BSTFA with TMCS as a catalyst.

Materials:

  • This compound standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable aprotic solvent, e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a stream of nitrogen. For samples in an organic solvent, transfer a known volume to a reaction vial and evaporate the solvent.

  • Reagent Addition: To the dried sample residue in the reaction vial, add 100 µL of pyridine (or another suitable solvent) to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Methyl Esterification with BF3-Methanol

This protocol describes the esterification of this compound using a 14% boron trifluoride-methanol solution.

Materials:

  • This compound standard or sample extract

  • 14% (w/v) Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (2 mL or larger) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried. If in a non-polar organic solvent, the solvent should be evaporated and the residue reconstituted in a small volume of methanol. For a neat standard, dissolve approximately 1 mg in 1 mL of methanol.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the sample in the reaction vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution is now ready for GC-MS analysis.

Quantitative Data and Method Performance

Table 1: GC-MS Method Performance for Silylated Carboxylic Acids

ParameterValueAnalyte/MatrixReference
Limit of Detection (LOD) 0.32 ng/mLTHCCOOH (a cyclic carboxylic acid) in urine[8]
0.1 - 1.3 µg/LVarious organic acids[2]
Limit of Quantification (LOQ) 0.3 - 4.2 µg/LVarious organic acids[2]
Linearity (R²) > 0.99THCCOOH in urine[8]
> 0.9Various organic acids[2]
Repeatability (RSD%) < 9.1%THCCOOH in urine[8]
< 10%Low-molecular-weight dicarboxylic acids[3][4]

Table 2: GC-MS Method Performance for Methylated Carboxylic Acids

ParameterValueAnalyte/MatrixReference
Limit of Detection (LOD) Low femtomol range (on column)Fatty acid methyl esters[9]
15 ng/mLTHC in blood
Limit of Quantification (LOQ) 25 ng/mLTHC in blood
Linearity (R²) > 0.989THC in blood
Recovery > 81%THC in blood
Precision (CV%) < 10%Fatty acid methyl esters[9]
< 14%THC in blood

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction & Drying Sample->Extraction Silylation Silylation (BSTFA + TMCS) Extraction->Silylation Method 1 Esterification Esterification (BF3-Methanol) Extraction->Esterification Method 2 GCMS GC-MS Analysis Silylation->GCMS Esterification->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

Derivatization Reactions

This diagram illustrates the chemical reactions for the silylation and esterification of a generic carboxylic acid (R-COOH), representing this compound.

derivatization_reactions cluster_silylation Silylation Reaction cluster_esterification Esterification Reaction CarboxylicAcid1 R-COOH TMSEster R-COOSi(CH3)3 CarboxylicAcid1->TMSEster + BSTFA BSTFA BSTFA CarboxylicAcid2 R-COOH MethylEster R-COOCH3 CarboxylicAcid2->MethylEster + BF3-Methanol BF3Methanol BF3-Methanol

Caption: Derivatization reaction schemes.

Conclusion

Both silylation and esterification are effective derivatization methods for the GC-MS analysis of this compound. The choice of method may depend on the sample matrix, available reagents, and specific analytical requirements. The provided protocols and performance data serve as a comprehensive guide for developing and validating a robust analytical method for this and structurally similar compounds. Proper validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is essential for reliable quantitative results.

References

Application Note: Quantitative Analysis of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-2H-pyran-3-ylacetic acid is a chemical intermediate with applications in the synthesis of various organic molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies in drug development. This application note presents detailed protocols for the quantitative analysis of this compound in solution using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed as an alternative approach.

Analytical Methods Overview

A summary of the quantitative performance for the described analytical methods is presented below.

ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (r²) **>0.998>0.999>0.995
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.5 ng/mL50 ng/mL
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 5%< 3%< 10%

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or relatively clean sample matrices where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent.

    • Mobile Phase A: 0.1% Orthophosphoric acid in water, pH adjusted to 3.0.[1][2]

    • Mobile Phase B: Acetonitrile or Methanol.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent (e.g., 50:50 water:methanol) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Serial Dilution (Standards) B->C D Filter (0.45 µm) B->D C->D E Inject into HPLC D->E Prepared Sample/Standard F C18 Separation E->F G UV Detection (210 nm) F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Sample J->K LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + Internal Standard P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Evaporate Supernatant P3->P4 P5 Reconstitute P4->P5 L1 Inject into LC P5->L1 Prepared Sample L2 Chromatographic Separation L1->L2 L3 ESI (-) Ionization L2->L3 L4 MRM Detection L3->L4 D1 Peak Integration L4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3 GCMS_Workflow A Aqueous Sample B Acidify Sample A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Dry Organic Phase C->D E Evaporate Solvent D->E F Derivatization (e.g., MSTFA) E->F G Inject into GC-MS F->G H Analyze in SIM Mode G->H I Quantify H->I

References

Application of Tetrahydro-2H-pyran-3-ylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tetrahydro-2H-pyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities. Tetrahydro-2H-pyran-3-ylacetic acid and its derivatives represent a versatile class of compounds that have shown significant potential in drug discovery, particularly in the development of novel anticancer agents. The THP ring can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, making it an attractive component in the design of new therapeutic agents. This application note will detail the synthesis, biological evaluation, and potential therapeutic applications of derivatives based on the this compound core, with a focus on their anticancer properties. Detailed experimental protocols for synthesis and cytotoxicity assessment are provided to facilitate further research and development in this area.

Introduction

The tetrahydropyran ring is a fundamental heterocyclic motif found in numerous biologically active compounds.[1] Its presence is often associated with favorable pharmacokinetic properties. The acetic acid functional group attached to this ring system provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Research into derivatives of tetrahydro-2H-pyran has revealed promising anticancer activity, among other potential therapeutic applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound derivatives in medicinal chemistry, supported by quantitative data and detailed experimental protocols.

I. Applications in Anticancer Drug Discovery

Derivatives of the tetrahydro-2H-pyran scaffold have been synthesized and evaluated for their potential as anticancer agents.[2][3] Notably, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines.[2]

Quantitative Data Summary

The cytotoxic activity of synthesized tetrahydro-2H-pyran derivatives has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data for several promising compounds against the SK-BR-3 human breast cancer cell line are summarized in the table below.

Compound IDMolecular Structure (Modification on THP core)Target Cell LineIC50 (µM)Reference
15f Fused Pyrano[3,2-c]pyridazin-3(6H)-oneSK-BR-3-[2]
16c Fused Pyrano[3,2-c]pyridazin-3(6H)-oneSK-BR-30.21[2]
16d Fused Pyrano[3,2-c]pyridazin-3(6H)-oneSK-BR-30.15[2]

Note: Compounds 16c and 16d showed approximately 30-fold higher potency against the SK-BR-3 cell line compared to other tested cancer cell lines and exhibited significantly less toxicity (about 295-fold less) against the normal breast cell line MCF10A.[2]

II. Experimental Protocols

A. General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A representative multi-step synthesis, adapted from the total synthesis of a related natural product, is outlined below. This general protocol can be modified to produce a variety of derivatives for SAR studies.

Objective: To provide a general, reproducible protocol for the synthesis of a substituted tetrahydro-2H-pyran-2-ylacetic acid, which serves as a template for the synthesis of the title compound and its derivatives.

Materials:

  • Starting material (e.g., Tri-O-acetyl-D-glucal)

  • Sodium borohydride (NaBH4)

  • Palladium on carbon (Pd/C)

  • MOM-Cl (Methoxymethyl chloride)

  • Tetrabutylammonium fluoride (TBAF)

  • Methanesulfonyl chloride (MsCl)

  • Lithium aluminum hydride (LiAlH4)

  • Pyridinium chlorochromate (PDC) or other suitable oxidizing agent

  • Solvents: Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether

  • Reagents for work-up and purification (e.g., saturated ammonium chloride, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reduction and Hydrogenation: The starting aldehyde is reduced using NaBH4 in methanol, followed by catalytic hydrogenation of any double bonds using Pd/C to yield the corresponding alcohol.

  • Protection of Hydroxyl Group: The hydroxyl group is protected, for example, as a methoxymethyl (MOM) ether using MOM-Cl in the presence of a base.

  • Deprotection: Any existing silyl ethers are deprotected using TBAF in THF to yield a diol.

  • Mesylation: The diol is converted to a dimesylate by reacting with MsCl in the presence of a base.

  • Reduction to Alcohol: The dimesylate is reduced with LiAlH4 in a suitable solvent like diethyl ether to afford the desired alcohol.

  • Oxidation to Carboxylic Acid: The primary alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as PDC in a suitable solvent like DCM. This final step yields the target tetrahydro-2H-pyran-ylacetic acid derivative.

  • Purification: The final product is purified by column chromatography on silica gel.

DOT Diagram of the Synthetic Workflow:

G Start Starting Aldehyde Step1 Reduction (NaBH4) & Hydrogenation (Pd/C) Start->Step1 Step2 Protection (MOM-Cl) Step1->Step2 Step3 Deprotection (TBAF) Step2->Step3 Step4 Mesylation (MsCl) Step3->Step4 Step5 Reduction (LiAlH4) Step4->Step5 Step6 Oxidation (PDC) Step5->Step6 End Tetrahydro-2H-pyran-ylacetic Acid Derivative Step6->End

Caption: General synthetic workflow for tetrahydro-2H-pyran-ylacetic acid derivatives.

B. In Vitro Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

DOT Diagram of the MTT Assay Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay CellSeeding Seed Cells in 96-well Plate Incubate1 Incubate for 24h CellSeeding->Incubate1 AddCompound Add Test Compounds Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance DataAnalysis DataAnalysis ReadAbsorbance->DataAnalysis Calculate IC50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

III. Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many this compound derivatives is still under investigation, their cytotoxic effects suggest interference with fundamental cellular processes. The observed antiproliferative activity could be due to the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell survival. Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target identification studies are required to elucidate the specific signaling pathways involved.

DOT Diagram of the Drug Discovery and Development Logic:

G cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_development Lead Optimization Scaffold Tetrahydro-2H-pyran -3-ylacetic Acid Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism InVivo In Vivo Efficacy & Toxicology Mechanism->InVivo ClinicalCandidate ClinicalCandidate InVivo->ClinicalCandidate Clinical Candidate

Caption: Logical workflow for the development of THP-based anticancer agents.

IV. Conclusion and Future Directions

This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive starting point for the development of new therapeutic agents. The provided protocols for synthesis and biological evaluation are intended to serve as a guide for researchers to further explore the potential of this chemical space. Future work should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization of their therapeutic index.

References

Application Notes and Protocols for Tetrahydro-2H-pyran-3-ylacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of tetrahydro-2H-pyran-3-ylacetic acid and its derivatives in agrochemical research. While direct research on this specific molecule is limited, this document outlines detailed experimental protocols and potential applications based on the known biological activities of structurally related pyran and tetrahydropyran compounds. The information herein is intended to serve as a foundational guide for researchers to explore its efficacy as a fungicide, herbicide, or plant growth regulator.

Potential Agrochemical Applications

The tetrahydropyran ring is a common scaffold in various biologically active compounds. Derivatives of pyran have been investigated for a range of agrochemical applications, demonstrating the potential of this chemical class. This compound, as a functionalized derivative, presents a promising starting point for the development of novel agrochemicals.

  • Fungicidal Activity: Pyran derivatives have shown inhibitory effects against various phytopathogenic fungi. The structural features of this compound could allow it to interfere with fungal metabolic pathways, disrupt cell membrane integrity, or inhibit essential enzymes.

  • Herbicidal Activity: The acetic acid moiety suggests a potential mode of action related to the disruption of plant growth processes, similar to auxin-type herbicides. The tetrahydropyran ring can influence the molecule's uptake, translocation, and interaction with target sites within the plant.

  • Plant Growth Regulation: Depending on its concentration and the plant species, this compound could exhibit plant growth-regulating properties, such as promoting root growth, influencing flowering, or affecting overall plant development.

Experimental Protocols

The following are detailed protocols for screening the fungicidal, herbicidal, and plant growth regulatory activities of this compound.

Antifungal Activity Assays

2.1.1. In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of the compound on the growth of fungal mycelia.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA) medium

  • Selected fungal pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Carbendazim)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 10, 25, 50, 100, 200 μg/mL). Also, prepare a control plate with DMSO and a positive control plate with a standard fungicide.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.

  • Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

2.1.2. Spore Germination Assay

This assay assesses the compound's ability to inhibit fungal spore germination.

Materials:

  • This compound

  • Fungal spore suspension (e.g., Aspergillus niger, Penicillium expansum)

  • Sterile concave glass slides or microtiter plates

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a spore suspension of the test fungus in sterile distilled water containing 0.05% Tween 80. Adjust the concentration to 1 x 10^6 spores/mL.

  • Prepare different concentrations of the test compound in sterile distilled water (with a small amount of DMSO if necessary for solubility).

  • Mix equal volumes of the spore suspension and the test compound solution on a sterile concave slide or in a microtiter plate well.

  • Incubate the slides in a humid chamber at 25 ± 2°C for 24 hours.

  • Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition.

Herbicidal Activity Screening

2.2.1. Pre-emergence Herbicidal Assay

This protocol evaluates the compound's effect on seed germination and seedling emergence.

Materials:

  • This compound

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots or trays filled with sterilized soil mix

  • Growth chamber or greenhouse

  • Positive control (e.g., Atrazine)

Procedure:

  • Sow the seeds of the test weed species at a uniform depth in pots filled with soil mix.

  • Prepare a solution of this compound at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha). An emulsifiable concentrate or wettable powder formulation can be prepared for uniform application.

  • Apply the test solution evenly to the soil surface using a laboratory sprayer. A control group should be sprayed with the carrier solvent only.

  • Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0-100% (0 = no effect, 100 = complete kill).

2.2.2. Post-emergence Herbicidal Assay

This protocol assesses the compound's effect on established seedlings.

Materials:

  • This compound

  • Young, actively growing weed seedlings (at the 2-3 leaf stage)

  • Pots with established seedlings

  • Growth chamber or greenhouse

  • Positive control (e.g., Glyphosate)

Procedure:

  • Grow the test weed species in pots until they reach the 2-3 leaf stage.

  • Prepare solutions of the test compound as described for the pre-emergence assay.

  • Spray the solutions onto the foliage of the seedlings until runoff.

  • Return the pots to the growth chamber or greenhouse.

  • After 7-14 days, evaluate the herbicidal activity by visually assessing the percentage of injury (e.g., chlorosis, necrosis, stunting).

Plant Growth Regulation Assay

2.3.1. Seed Germination and Seedling Growth Bioassay

This assay determines the effect of the compound on the early stages of plant development.

Materials:

  • This compound

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, radish)

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Prepare a series of dilutions of the test compound in distilled water (e.g., 0.1, 1, 10, 100 μM).

  • Place two layers of filter paper in each Petri dish and moisten them with the respective test solutions or distilled water (control).

  • Place a known number of seeds (e.g., 20-30) on the filter paper in each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.

  • After 5-7 days, measure the germination percentage, root length, and shoot length of the seedlings.

  • Analyze the data to determine if the compound has an inhibitory or promotory effect on growth.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesConcentration (μg/mL)Mycelial Growth Inhibition (%)EC₅₀ (μg/mL)
Fusarium oxysporum1015.2 ± 1.885.4
2535.8 ± 2.5
5052.1 ± 3.1
10078.5 ± 4.0
Rhizoctonia solani1010.5 ± 1.5>100
2528.3 ± 2.1
5045.6 ± 2.8
10065.2 ± 3.5

Table 2: Herbicidal Activity of this compound

Weed SpeciesApplicationRate (g a.i./ha)Phytotoxicity (%)
Echinochloa crus-galliPre-emergence25040 ± 5
50065 ± 7
Post-emergence25030 ± 4
50055 ± 6
Amaranthus retroflexusPre-emergence25055 ± 6
50080 ± 8
Post-emergence25045 ± 5
50070 ± 7

Table 3: Plant Growth Regulatory Effects of this compound on Arabidopsis thaliana

Concentration (μM)Germination (%)Root Length (mm)Shoot Length (mm)
0 (Control)98 ± 225.4 ± 1.515.2 ± 1.1
0.197 ± 328.1 ± 1.816.0 ± 1.3
195 ± 430.5 ± 2.017.5 ± 1.4
1080 ± 518.2 ± 1.312.1 ± 0.9
10045 ± 68.5 ± 0.86.8 ± 0.6

Visualizations

Diagram 1: General Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound and Derivatives Fungicidal Antifungal Assays (In Vitro) Synthesis->Fungicidal Herbicidal Herbicidal Assays (Pre & Post-emergence) Synthesis->Herbicidal PGR Plant Growth Regulation Assays Synthesis->PGR DoseResponse Dose-Response Studies Fungicidal->DoseResponse Herbicidal->DoseResponse PGR->DoseResponse Spectrum Spectrum of Activity DoseResponse->Spectrum SAR Structure-Activity Relationship (SAR) Spectrum->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for screening and developing new agrochemicals.

Diagram 2: Potential Fungicidal Mode of Action Pathway

Fungicidal_Pathway Compound This compound FungalCell Fungal Cell Compound->FungalCell Membrane Cell Membrane Disruption FungalCell->Membrane Enzyme Enzyme Inhibition FungalCell->Enzyme Metabolism Metabolic Pathway Interference FungalCell->Metabolism GrowthInhibition Mycelial Growth Inhibition Membrane->GrowthInhibition Enzyme->GrowthInhibition Metabolism->GrowthInhibition

Caption: Hypothetical pathways for fungicidal activity.

Diagram 3: Potential Herbicidal Mode of Action - Auxin Mimicry

Herbicidal_Pathway Compound This compound (Auxin Mimic) AuxinReceptor Auxin Receptor Binding Compound->AuxinReceptor GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Ethylene Increased Ethylene Production GeneExpression->Ethylene UncontrolledGrowth Uncontrolled Cell Division and Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death Ethylene->PlantDeath UncontrolledGrowth->PlantDeath

Caption: Potential herbicidal mechanism via auxin mimicry.

Application Notes and Protocols: In Vitro Assays for Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-ylacetic acid is a synthetic organic compound with a tetrahydropyran scaffold, a structure found in numerous biologically active natural products.[1] While the specific biological targets of this compound are not extensively documented, its structural features, particularly the carboxylic acid moiety, suggest potential interactions with various biological macromolecules, including enzymes. The following application notes provide detailed protocols for initial in vitro screening of this compound to assess its potential as an enzyme inhibitor and to evaluate its general cytotoxicity.

These protocols are designed to be adaptable for high-throughput screening and can serve as a foundational step in the characterization of the bioactivity of this and structurally related compounds.

Enzyme Inhibition Assay

Principle

Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of a specific enzyme.[2] This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a model enzyme. The assay measures the enzymatic activity by monitoring the conversion of a substrate to a product, which can be detected, for example, by a change in absorbance or fluorescence. The rate of the reaction is measured in the presence of varying concentrations of the inhibitor.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate & Inhibitor Stock dilute_inhibitor Prepare Serial Dilutions of Inhibitor prep_reagents->dilute_inhibitor prep_plate Prepare 96-Well Plate (Controls & Test Wells) dilute_inhibitor->prep_plate add_enzyme Add Enzyme to Wells prep_plate->add_enzyme pre_incubate Add Inhibitor Dilutions & Pre-incubate add_enzyme->pre_incubate start_reaction Add Substrate to Initiate Reaction pre_incubate->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate read_plate Measure Absorbance/ Fluorescence incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Materials and Reagents
  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (inhibitor)

  • Appropriate buffer solution (e.g., Phosphate Buffer Saline, Tris-HCl)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Multichannel pipettes and tips

  • Microplate reader (spectrophotometer or fluorometer)

Experimental Protocol
  • Preparation of Reagents :

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare the assay buffer suitable for the enzyme's optimal activity.

    • Prepare the enzyme and substrate solutions in the assay buffer at desired concentrations.

  • Assay Plate Setup :

    • In a 96-well plate, add 2 µL of the inhibitor stock solution or DMSO (for control wells) to the respective wells.

    • Perform serial dilutions of the inhibitor across the plate to achieve a range of concentrations for testing.

    • Add 88 µL of the enzyme solution to each well.

    • The plate should include wells for:

      • Blank: Buffer only.

      • Negative Control (100% activity): Enzyme, substrate, and DMSO (no inhibitor).

      • Positive Control (if available): A known inhibitor of the enzyme.

      • Test Compound: Enzyme, substrate, and varying concentrations of this compound.

  • Pre-incubation :

    • Mix the contents of the wells gently by tapping the plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Initiation of Reaction :

    • Add 10 µL of the substrate solution to all wells to start the enzymatic reaction. The total volume in each well is now 100 µL.

  • Measurement :

    • Immediately place the plate in a microplate reader.

    • Measure the product formation (e.g., absorbance or fluorescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

Data Presentation

The results of the enzyme inhibition assay can be presented as the percentage of inhibition at each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Inhibitor Concentration (µM)% Inhibition
10095.2
5088.7
2575.4
12.552.1
6.2530.8
3.12515.3
1.565.1
IC50 (µM) 11.8

Cell Viability (MTT) Assay

Principle

Cell-based assays are crucial for evaluating the biological effects of a compound in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: Cell Viability (MTT) Assay

Cell_Viability_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate for 24h for Cell Adherence seed_cells->incubate_24h prep_dilutions Prepare Serial Dilutions of Test Compound incubate_24h->prep_dilutions add_compound Add Compound to Wells prep_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for a cell viability MTT assay.

Materials and Reagents
  • Selected cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Experimental Protocol
  • Cell Seeding :

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include control wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation :

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement :

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC50 (half-maximal cytotoxic concentration) value can be determined from the dose-response curve.

Table 2: Hypothetical Cell Viability Data for this compound on HeLa Cells

Compound Concentration (µM)% Cell Viability
20015.8
10048.9
5085.3
2592.1
12.598.6
6.2599.2
0 (Vehicle)100
CC50 (µM) >100

Conclusion

The protocols outlined in these application notes provide a starting point for the in vitro characterization of this compound. The generic enzyme inhibition assay can be adapted for various specific enzymes to identify potential targets, while the cell viability assay is essential for assessing the compound's cytotoxic profile. The structured data presentation and clear workflows are intended to facilitate reproducible and high-quality data generation for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of tetrahydro-2H-pyran-3-ylacetic acid, a valuable building block in pharmaceutical and chemical research. The presented methodologies are designed for scalability and industrial application, focusing on efficiency, yield, and the use of readily available starting materials.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its tetrahydropyran core is a prevalent motif in numerous natural products and biologically active molecules. The development of a robust and scalable synthetic route is therefore of significant interest for industrial production. This document outlines a recommended two-step synthetic pathway, starting from the readily available 5,6-dihydro-2H-pyran-3-carbaldehyde. The synthesis involves the formation of an intermediate acrylic acid ester, followed by a catalytic hydrogenation to yield the target compound.

Overall Synthetic Pathway

The proposed large-scale synthesis of this compound is a two-step process. The first step involves a Horner-Wadsworth-Emmons reaction to extend the side chain of 5,6-dihydro-2H-pyran-3-carbaldehyde, followed by hydrolysis to the corresponding acrylic acid. The second step is a catalytic hydrogenation to reduce the double bonds in both the ring and the side chain, yielding the final product.

Synthetic_Pathway 5,6-dihydro-2H-pyran-3-carbaldehyde 5,6-dihydro-2H-pyran-3-carbaldehyde Intermediate_A (E)-3-(3,4-dihydro-2H-pyran-3-yl)acrylic acid 5,6-dihydro-2H-pyran-3-carbaldehyde->Intermediate_A 1. Horner-Wadsworth-Emmons 2. Hydrolysis Final_Product This compound Intermediate_A->Final_Product Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis.

Table 1: Reaction Parameters for the Synthesis of (E)-3-(3,4-dihydro-2H-pyran-3-yl)acrylic acid

ParameterValue
Starting Material 5,6-dihydro-2H-pyran-3-carbaldehyde
Reagents Triethyl phosphonoacetate, Sodium hydride
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Hydrolysis Aqueous NaOH, followed by acidification
Typical Yield 85-90%

Table 2: Reaction Parameters for the Catalytic Hydrogenation to this compound

ParameterValue
Starting Material (E)-3-(3,4-dihydro-2H-pyran-3-yl)acrylic acid
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethyl Acetate
Hydrogen Pressure 40-50 psi
Reaction Temperature Room temperature
Reaction Time 12-16 hours
Typical Yield 90-95%

Experimental Protocols

The following are detailed experimental protocols for the large-scale synthesis of this compound.

Protocol 1: Synthesis of (E)-3-(3,4-dihydro-2H-pyran-3-yl)acrylic acid

This protocol describes the side-chain extension of 5,6-dihydro-2H-pyran-3-carbaldehyde using a Horner-Wadsworth-Emmons reaction, followed by hydrolysis of the resulting ester.

Materials:

  • 5,6-dihydro-2H-pyran-3-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Thermometer

  • Cooling bath (ice-water)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Ylide:

    • In a large, dry reaction vessel under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig-Horner Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 5,6-dihydro-2H-pyran-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature below 5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or GC.

  • Hydrolysis:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

    • Add a solution of sodium hydroxide (3.0 equivalents) in water.

    • Heat the mixture to reflux and maintain for 2-3 hours to ensure complete hydrolysis of the ester.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate (3 x portions).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (E)-3-(3,4-dihydro-2H-pyran-3-yl)acrylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol_1_Workflow cluster_Ylide Ylide Formation cluster_HWE Horner-Wadsworth-Emmons Reaction cluster_Hydrolysis Hydrolysis cluster_Workup Work-up and Isolation NaH_THF Suspend NaH in THF (0 °C) Add_Phosphonate Add Triethyl phosphonoacetate (< 5 °C) NaH_THF->Add_Phosphonate Stir_RT Stir at RT (1h) Add_Phosphonate->Stir_RT Cool_Ylide Cool Ylide to 0 °C Add_Aldehyde Add 5,6-dihydro-2H-pyran-3-carbaldehyde (< 5 °C) Cool_Ylide->Add_Aldehyde Stir_HWE Stir at RT (3-5h) Add_Aldehyde->Stir_HWE Quench Quench with H₂O (0 °C) Add_NaOH Add aqueous NaOH Quench->Add_NaOH Reflux Reflux (2-3h) Add_NaOH->Reflux Cool_Workup Cool to RT Wash_EtOAc Wash with EtOAc Cool_Workup->Wash_EtOAc Acidify Acidify with HCl (pH 2-3) Wash_EtOAc->Acidify Extract_EtOAc Extract with EtOAc Acidify->Extract_EtOAc Dry_Concentrate Dry and Concentrate Extract_EtOAc->Dry_Concentrate

Caption: Workflow for the synthesis of the acrylic acid intermediate.

Protocol 2: Catalytic Hydrogenation to this compound

This protocol details the reduction of the dihydropyran ring and the acrylic acid side chain to yield the final saturated product.

Materials:

  • (E)-3-(3,4-dihydro-2H-pyran-3-yl)acrylic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a high-pressure hydrogenation reactor, dissolve (E)-3-(3,4-dihydro-2H-pyran-3-yl)acrylic acid (1.0 equivalent) in methanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (5-10 wt% of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to 40-50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the uptake of hydrogen to determine the reaction's completion. The reaction progress can also be monitored by GC-MS or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system to yield the final product.

Protocol_2_Workflow Dissolve Dissolve starting material in solvent Add_Catalyst Add 10% Pd/C catalyst Dissolve->Add_Catalyst Purge_H2 Seal reactor and purge with H₂ Add_Catalyst->Purge_H2 Pressurize Pressurize with H₂ (40-50 psi) Purge_H2->Pressurize Stir_Hydrogenation Stir at RT (12-16h) Pressurize->Stir_Hydrogenation Vent_Purge_N2 Vent H₂ and purge with N₂ Stir_Hydrogenation->Vent_Purge_N2 Filter Filter through Celite® Vent_Purge_N2->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by distillation or recrystallization Concentrate->Purify

Caption: Workflow for the catalytic hydrogenation to the final product.

Safety Precautions

  • Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated area, away from ignition sources, and using a properly maintained high-pressure reactor. The palladium catalyst can be pyrophoric when dry; handle with care.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals used.

Protecting Group Strategies for the Synthesis of Tetrahydro-2H-pyran-3-ylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for protecting group strategies in the synthesis of tetrahydro-2H-pyran-3-ylacetic acid. This valuable building block is utilized in the development of various pharmaceutical agents. The strategic use of protecting groups is crucial for achieving high yields and purity by preventing unwanted side reactions of the carboxylic acid and potential hydroxyl precursors.

Introduction to Protecting Group Strategies

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups. The ideal protecting group is easily introduced and removed under mild conditions that do not affect the rest of the molecule, and it must be stable to the reaction conditions of subsequent synthetic steps. For the synthesis of this compound, key functionalities to consider for protection are the carboxylic acid group itself, or a precursor hydroxyl group which is later oxidized to the final carboxylic acid.

Two primary strategies are outlined here:

  • Esterification of the Carboxylic Acid: The carboxylic acid moiety can be protected as an ester (e.g., methyl, benzyl, or tert-butyl ester) to prevent its interference in subsequent reactions. The choice of ester depends on the desired deprotection conditions.

  • Protection of a Precursor Alcohol: A common synthetic route involves the oxidation of a primary alcohol, such as 3-(hydroxymethyl)tetrahydropyran. To avoid unwanted reactions of the hydroxyl group during intermediate steps, it can be protected as a silyl ether (e.g., TBDMS ether) or another suitable protecting group like a methoxymethyl (MOM) ether.[1]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound employing protecting group strategies.

G cluster_0 Strategy 1: Carboxylic Acid Protection cluster_1 Strategy 2: Precursor Alcohol Protection Start1 This compound Protected1 Protected Carboxylic Acid (e.g., Methyl Ester) Start1->Protected1 Protection (Esterification) Reaction1 Synthetic Transformation(s) Protected1->Reaction1 Deprotection1 Deprotection Reaction1->Deprotection1 Product1 Final Product Deprotection1->Product1 Start2 3-(hydroxymethyl)tetrahydropyran Protected2 Protected Alcohol (e.g., TBDMS Ether) Start2->Protected2 Protection Reaction2 Synthetic Transformation(s) Protected2->Reaction2 Deprotection2 Deprotection Reaction2->Deprotection2 Oxidation Oxidation Deprotection2->Oxidation Product2 This compound Oxidation->Product2

Caption: Generalized workflows for protecting group strategies in the synthesis of this compound.

Comparison of Protecting Group Strategies

The selection of a protecting group is critical and is dictated by the overall synthetic plan, particularly the reaction conditions of the intermediate steps. The following table summarizes quantitative data for common protecting group strategies relevant to the synthesis of this compound and its precursors.

Protecting GroupSubstrateProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Reference(s)
Methyl Ester Carboxylic AcidSOCl₂, Methanol, Reflux, 4h~95%1 M NaOH, Methanol, RT, 2h>90%[2]
Benzyl Ester Carboxylic AcidBenzyl bromide, K₂CO₃, DMF, RT, 12hHighH₂, 10% Pd/C, Methanol, RT, 3hQuantitative[3]
tert-Butyl Ester Carboxylic AcidAcetic anhydride, tert-butanol, ZnCl₂ (cat.), Reflux, 2h53-60%Trifluoroacetic acid, CH₂Cl₂, RT, 1-3hHigh[4]
TBDMS Ether Primary AlcoholTBDMSCl, Imidazole, DMF, RT, 12-24h>90%TBAF (1M in THF), THF, RT, 1-4h>90%[5]
MOM Ether Secondary AlcoholMOMCl, DIPEA, CH₂Cl₂, 0 °C to RT, 12hHigh4 M HCl in Dioxane, CH₂Cl₂, RT, 1h85% (over 2 steps)[1]

Detailed Experimental Protocols

The following are detailed protocols for key protection and deprotection steps.

Protocol 1: Methyl Ester Protection of this compound

Objective: To protect the carboxylic acid functional group as a methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl tetrahydro-2H-pyran-3-ylacetate.

Protocol 2: TBDMS Ether Protection of 3-(hydroxymethyl)tetrahydropyran

Objective: To protect the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • 3-(hydroxymethyl)tetrahydropyran

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve 3-(hydroxymethyl)tetrahydropyran (1.0 eq), TBDMSCl (1.1 eq), and imidazole (2.2 eq) in anhydrous DMF at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography.[5]

Protocol 3: Deprotection of Methyl Tetrahydro-2H-pyran-3-ylacetate

Objective: To hydrolyze the methyl ester to retrieve the carboxylic acid.

Materials:

  • Methyl tetrahydro-2H-pyran-3-ylacetate

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware.

Procedure:

  • Dissolve the methyl tetrahydro-2H-pyran-3-ylacetate (1.0 eq) in a mixture of methanol and water.

  • Add 1 M NaOH solution (1.5 eq) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure and wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to yield this compound.

Protocol 4: Deprotection of TBDMS-protected 3-(hydroxymethyl)tetrahydropyran

Objective: To remove the TBDMS protecting group to yield the primary alcohol.

Materials:

  • TBDMS-protected 3-(hydroxymethyl)tetrahydropyran

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware.

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[5]

Protocol 5: Oxidation of 3-(hydroxymethyl)tetrahydropyran to this compound

Objective: To oxidize the primary alcohol to a carboxylic acid. This protocol is adapted from a similar transformation.[1]

Materials:

  • 3-(hydroxymethyl)tetrahydropyran

  • Pyridinium dichromate (PDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware.

Procedure:

  • To a solution of 3-(hydroxymethyl)tetrahydropyran (1.0 eq) in anhydrous DMF, add PDC (3.0 eq) in one portion.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of tetrahydro-2H-pyran-3-ylacetic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, and degradation products. These may include:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Stereoisomers: The presence of diastereomers (cis/trans) is a common challenge in the synthesis of substituted tetrahydropyrans.[1]

  • Byproducts from synthesis: Depending on the synthetic route, byproducts such as products of over-oxidation or incomplete reduction can be present.

  • Solvent residues: Residual solvents used in the synthesis and purification steps.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for a polar carboxylic acid like this compound are:

  • Recrystallization: This is often the preferred method for removing small amounts of impurities and can yield a highly crystalline product.

  • Silica Gel Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[1]

  • Distillation: While potentially challenging due to the high boiling point of the acid, vacuum distillation can be employed for purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify organic impurities.[2][3][4]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can identify the molecular weight of the compound and any impurities.[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. Chiral HPLC can be used to separate and quantify enantiomers.[6][7][8]

  • Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of purity and can be used to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Recrystallization

Problem 1: this compound does not crystallize from the solution upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, the concentration is too low, or the solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[9]

    • Reduce Solvent Volume: If no crystals form, reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[9]

    • Use an Anti-solvent: If the compound is highly soluble, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be slowly added to the solution until it becomes turbid. Then, gently warm the solution until it becomes clear before allowing it to cool slowly.

    • Change Solvent System: Experiment with different solvents or solvent mixtures. For a polar carboxylic acid, consider solvent systems like water, ethyl acetate/hexanes, or isopropanol.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point in the chosen solvent, or there is a high concentration of impurities.[10]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Reheat the solution to dissolve the oil and add more of the primary solvent. This will lower the saturation temperature.[10]

    • Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can promote the formation of crystals over oil.

    • Solvent Selection: Choose a solvent with a lower boiling point or a different polarity. Ensure the boiling point of the solvent is not significantly higher than the melting point of the compound.[10]

Silica Gel Chromatography

Problem 3: this compound streaks or does not move from the baseline on the silica gel column.

  • Possible Cause: The compound is highly polar and is strongly adsorbing to the acidic silica gel. The mobile phase is not polar enough.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. A common mobile phase for carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid.

    • Add an Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This will protonate the silanol groups on the silica gel and reduce their strong interaction with the carboxylic acid, allowing for better elution.

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing a small amount of an amine like triethylamine, followed by the intended mobile phase. This can help to neutralize the acidic sites on the silica.[11]

Problem 4: Poor separation of the desired product from impurities.

  • Possible Cause: The chosen mobile phase does not provide sufficient resolution between the compound and its impurities.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the ratio of the solvents in your mobile phase. A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

    • Try a Different Solvent System: Experiment with different solvent combinations. For example, dichloromethane/methanol or chloroform/methanol systems can offer different selectivity.

    • Use a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina or a reversed-phase silica gel (C18).

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Notes
Recrystallization (Ethyl Acetate/Hexanes)90%98%75%Effective for removing less polar impurities.
Silica Gel Chromatography85%99%60%Good for separating a wide range of impurities.
Vacuum Distillation92%97%50%Suitable for thermally stable compounds.

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the flask or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexanes with 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product (this compound) recrystallization Attempt Recrystallization start->recrystallization chromatography Perform Silica Gel Chromatography start->chromatography pure_product Pure Product recrystallization->pure_product Success oiling_out Issue: Oiling Out recrystallization->oiling_out Failure no_crystals Issue: No Crystals Form recrystallization->no_crystals Failure chromatography->pure_product Success streaking Issue: Streaking on Column chromatography->streaking Failure poor_separation Issue: Poor Separation chromatography->poor_separation Failure sol_oiling_out Increase Solvent Volume Slower Cooling Change Solvent oiling_out->sol_oiling_out sol_no_crystals Induce Crystallization Reduce Solvent Use Anti-solvent no_crystals->sol_no_crystals sol_streaking Increase Eluent Polarity Add Acidic Modifier streaking->sol_streaking sol_poor_separation Optimize Mobile Phase Change Solvent System poor_separation->sol_poor_separation sol_oiling_out->recrystallization Retry sol_no_crystals->recrystallization Retry sol_streaking->chromatography Retry sol_poor_separation->chromatography Retry

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of a solid compound.

References

Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydro-2H-pyran-3-ylacetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My reaction to form the tetrahydropyran ring is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: Low yields and product mixtures in tetrahydropyran ring synthesis can arise from several side reactions, depending on the specific synthetic route. A common strategy involves the hydrogenation of a corresponding dihydro-2H-pyran precursor. In this case, incomplete hydrogenation can leave unreacted starting material. Another potential issue is the formation of stereoisomers (cis/trans), which can complicate purification.[1] If your synthesis involves a Michael addition to an α,β-unsaturated ester, you may encounter byproducts from competing 1,2-addition or polymerization of the starting materials. For syntheses involving cyclization reactions like the Prins reaction, rearrangement of carbocation intermediates can lead to undesired structural isomers.

Q2: I am observing two distinct spots on my TLC plate that correspond to the molecular weight of my product. What are these?

A2: The presence of two spots with the same molecular weight strongly suggests the formation of cis and trans diastereomers of this compound. The substitution at positions 3 and the implicit oxygen at position 1 of the tetrahydropyran ring creates stereocenters. The ratio of these isomers is often dependent on the reaction conditions, particularly the hydrogenation step if one is used.[1] Thermodynamic control typically favors the more stable trans isomer. Confirmation of the individual isomers can be achieved by separation using column chromatography and characterization by NMR spectroscopy.

Q3: During the workup of my reaction, the organic layer has a dark brown or black color. What causes this and how can I prevent it?

A3: The development of a dark color during the synthesis of tetrahydropyran derivatives can indicate degradation of the product or starting materials. This is sometimes observed when using strong acids or high temperatures. For instance, in the synthesis of related compounds, a dark reaction mass has been reported. To mitigate this, it is advisable to use milder reaction conditions where possible. This includes using a lower reaction temperature, carefully controlling the addition of reagents to manage exothermic reactions, and ensuring an inert atmosphere to prevent oxidation. Purification of the crude product by column chromatography can often remove these colored impurities.

Q4: How can I effectively separate the cis and trans isomers of this compound?

A4: Separation of diastereomers, such as the cis and trans isomers of this compound, is typically achieved using silica gel column chromatography.[1] The polarity difference between the isomers is often sufficient for separation with an appropriate eluent system, commonly a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent ratio will need to be determined empirically, for example, by using thin-layer chromatography (TLC) to screen different solvent systems. In some cases, derivatization of the carboxylic acid to its methyl or ethyl ester prior to chromatography can improve separation efficiency.

Quantitative Data Summary

The following table summarizes typical quantitative data that may be encountered during the synthesis of substituted tetrahydro-2H-pyran-3-carboxylic acid derivatives, based on reported literature.

ParameterValueAnalytical MethodReference
Yield of Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate 86.7%Silica Gel Chromatography[1]
cis:trans Isomer Ratio (Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate) 17.4 : 82.6NMR Spectroscopy[1]
Yield of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate 68.75%Flash Chromatography

Experimental Protocols

A plausible synthetic route to this compound involves the formation of a dihydropyran intermediate followed by hydrogenation. Below are generalized experimental protocols for key steps.

Step 1: Synthesis of Ethyl 2-(dihydropyran-3-ylidene)acetate (Illustrative)

  • Reaction: A Horner-Wadsworth-Emmons reaction between dihydro-2H-pyran-3(4H)-one and a phosphonate ylide, such as triethyl phosphonoacetate.

  • Procedure:

    • To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to allow for ylide formation.

    • Cool the reaction mixture back to 0 °C and add a solution of dihydro-2H-pyran-3(4H)-one in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrogenation of Ethyl 2-(dihydropyran-3-ylidene)acetate

  • Reaction: Catalytic hydrogenation to reduce the exocyclic double bond.

  • Procedure:

    • Dissolve the ethyl 2-(dihydropyran-3-ylidene)acetate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl tetrahydro-2H-pyran-3-ylacetate.

Step 3: Hydrolysis to this compound

  • Reaction: Base-catalyzed hydrolysis of the ester.

  • Procedure:

    • Dissolve the crude ethyl tetrahydro-2H-pyran-3-ylacetate in a mixture of an alcohol (e.g., ethanol) and water.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting and the general synthetic pathway.

troubleshooting_workflow start Problem Observed low_yield Low Yield / Complex Mixture start->low_yield two_spots Two Spots on TLC (Same MW) start->two_spots dark_color Dark Reaction Color start->dark_color check_hydrogenation Check for Incomplete Hydrogenation low_yield->check_hydrogenation check_isomers Formation of cis/trans Isomers two_spots->check_isomers check_conditions Review Reaction Conditions (Temp, Acid) dark_color->check_conditions solution_hydrogenation Increase Catalyst Load / Reaction Time / H2 Pressure check_hydrogenation->solution_hydrogenation solution_isomers Optimize for Selectivity / Separate by Chromatography check_isomers->solution_isomers solution_conditions Use Milder Conditions / Inert Atmosphere check_conditions->solution_conditions synthetic_pathway cluster_0 Step 1: Dihydropyran Formation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis cluster_3 Potential Byproducts start_materials Dihydro-2H-pyran-3(4H)-one + Triethyl phosphonoacetate dihydropyran_ester Ethyl 2-(dihydropyran-3-ylidene)acetate start_materials->dihydropyran_ester Horner-Wadsworth-Emmons tetrahydropyran_ester Ethyl tetrahydro-2H-pyran-3-ylacetate (cis/trans mixture) dihydropyran_ester->tetrahydropyran_ester H2, Pd/C byproduct1 Unreacted Dihydropyran Ester dihydropyran_ester->byproduct1 final_product This compound tetrahydropyran_ester->final_product NaOH, H2O byproduct2 Over-reduced Products tetrahydropyran_ester->byproduct2 byproduct3 cis/trans Isomers tetrahydropyran_ester->byproduct3

References

optimizing reaction conditions for tetrahydro-2H-pyran-3-ylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrahydro-2H-pyran-3-ylacetic acid. The primary synthetic route covered is the oxidation of 2-(tetrahydro-2H-pyran-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method is the oxidation of the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-3-yl)ethanol. Several oxidation reagents and protocols can be employed for this transformation, with the most common being Jones oxidation, TEMPO-catalyzed oxidation, and Swern oxidation.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reagents: The purity and activity of the oxidizing agent are crucial. Ensure you are using fresh or properly stored reagents. The quality of the starting alcohol is also important.

  • Side Reactions: The formation of byproducts, such as aldehydes from incomplete oxidation or esters from side reactions with solvents, can reduce the yield of the desired carboxylic acid.

  • Difficult Purification: The product may be lost during workup and purification steps. This compound is relatively polar and water-soluble, which can lead to challenges in extraction.

Q3: I am observing the formation of an aldehyde byproduct. How can I promote complete oxidation to the carboxylic acid?

A3: The formation of the intermediate aldehyde, 2-(tetrahydro-2H-pyran-3-yl)acetaldehyde, is a common issue. To drive the reaction to the carboxylic acid:

  • Use an Excess of Oxidant: Ensure a sufficient stoichiometric excess of the oxidizing agent is used.

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (within the limits of the protocol) can facilitate the second oxidation step.

  • Ensure Presence of Water (for certain methods): For oxidations like the Jones reaction, the presence of water is necessary to hydrate the intermediate aldehyde, which is then further oxidized to the carboxylic acid.

Q4: Are there any stability concerns with the tetrahydropyran ring during oxidation?

A4: The tetrahydropyran ring is generally stable under most oxidation conditions. However, strongly acidic conditions, such as those used in Jones oxidation, could potentially lead to ring-opening, especially at elevated temperatures. It is advisable to maintain the recommended temperature and monitor the reaction progress to avoid prolonged exposure to harsh conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive oxidizing agent.Use a fresh batch of the oxidizing agent. For Jones reagent, ensure the characteristic orange color is present before addition.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS.
Impure starting material.Purify the starting alcohol, 2-(tetrahydro-2H-pyran-3-yl)ethanol, by distillation or chromatography.
Mixture of Starting Material, Aldehyde, and Carboxylic Acid Insufficient amount of oxidizing agent.Increase the equivalents of the oxidizing agent. A slight excess is often required for complete conversion.
Reaction time is too short.Extend the reaction time and monitor the disappearance of the aldehyde intermediate.
Formation of Unidentified Byproducts Side reactions with the solvent.Choose a more inert solvent. For example, acetone is the standard for Jones oxidation; dichloromethane is common for Swern and TEMPO oxidations.
Degradation of the product.Maintain the recommended temperature. Overheating can lead to decomposition.
Difficult Product Isolation/Purification Product remains in the aqueous layer during extraction.Saturate the aqueous layer with NaCl to decrease the solubility of the product. Use a continuous liquid-liquid extractor for more efficient extraction.
Emulsion formation during workup.Add a small amount of brine to the separatory funnel to help break the emulsion.
Co-elution with impurities during chromatography.Optimize the solvent system for column chromatography. Consider derivatization to the methyl ester for easier purification, followed by hydrolysis.

Comparison of Oxidation Methods

The choice of oxidation method depends on factors such as scale, available equipment, and the presence of other functional groups in the molecule. Below is a summary of common methods for the oxidation of 2-(tetrahydro-2H-pyran-3-yl)ethanol.

MethodOxidizing AgentTypical SolventTemperatureAdvantagesDisadvantages
Jones Oxidation CrO₃ in H₂SO₄/H₂OAcetone0 to 25 °CInexpensive, strong oxidant that readily converts primary alcohols to carboxylic acids.Uses toxic and carcinogenic Cr(VI), harsh acidic conditions, and disposal of chromium waste is problematic.
TEMPO-catalyzed Oxidation TEMPO (catalyst) with a stoichiometric oxidant like NaOCl or PhI(OAc)₂Dichloromethane, Acetonitrile0 to 25 °CMild reaction conditions, high selectivity, and avoids heavy metals.TEMPO and some co-oxidants can be expensive.
Swern Oxidation Oxalyl chloride, DMSO, followed by a hindered base (e.g., triethylamine)Dichloromethane-78 °CVery mild conditions, excellent for sensitive substrates, and generally avoids over-oxidation.Requires cryogenic temperatures, produces volatile and malodorous dimethyl sulfide, and is not ideal for direct conversion to carboxylic acids.

Detailed Experimental Protocols

The following are representative protocols adapted for the synthesis of this compound from 2-(tetrahydro-2H-pyran-3-yl)ethanol.

Note: These are generalized procedures and may require optimization for specific experimental setups and scales.

Protocol 1: Jones Oxidation
  • Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Cautiously add this mixture to 50 mL of water with stirring and cooling.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(tetrahydro-2H-pyran-3-yl)ethanol (1.0 eq) in acetone. Cool the flask in an ice-water bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until a faint orange color persists.

  • Workup: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears, and a green precipitate forms.

  • Isolation: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by column chromatography or crystallization.

Protocol 2: TEMPO-Catalyzed Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve 2-(tetrahydro-2H-pyran-3-yl)ethanol (1.0 eq) and TEMPO (0.01-0.05 eq) in a mixture of acetonitrile and a phosphate buffer (pH ≈ 6.5-7.0).

  • Oxidant Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium hypochlorite (NaOCl) (0.01 eq) in water.

  • Oxidation: Add the oxidant solution to the alcohol solution dropwise at room temperature. The reaction is often slightly exothermic. Stir vigorously for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Acidify the mixture to pH 3-4 with dilute HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography.

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of this compound via oxidation is outlined below.

experimental_workflow start Start: 2-(tetrahydro-2H-pyran-3-yl)ethanol oxidation Oxidation (e.g., Jones, TEMPO, or Swern) start->oxidation workup Reaction Quench & Workup oxidation->workup extraction Aqueous/Organic Extraction workup->extraction purification Purification (Column Chromatography or Crystallization) extraction->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end_product Final Product: this compound analysis->end_product

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

This decision tree can help diagnose common issues encountered during the synthesis.

troubleshooting_tree start Low Yield or Incomplete Reaction? check_reagents Check Purity/Activity of Reagents start->check_reagents Yes check_conditions Review Reaction Conditions (Time, Temperature, Stoichiometry) start->check_conditions Yes aldehyde_present Is Aldehyde Intermediate Present? check_conditions->aldehyde_present increase_oxidant Increase Equivalents of Oxidant aldehyde_present->increase_oxidant Yes increase_time_temp Increase Reaction Time/Temperature aldehyde_present->increase_time_temp Yes purification_issue Difficulty in Purification? aldehyde_present->purification_issue No optimize_extraction Optimize Extraction Protocol (e.g., Salting out, Continuous Extraction) purification_issue->optimize_extraction Yes optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) purification_issue->optimize_chromatography Yes

Caption: Troubleshooting decision tree for synthesis optimization.

dealing with diastereomers in tetrahydro-2H-pyran-3-ylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydro-2H-pyran-3-ylacetic acid, with a specific focus on managing diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound and what are the implications for diastereoselectivity?

A1: A primary synthetic route involves the catalytic hydrogenation of a precursor like 2-(3,4-dihydro-2H-pyran-3-yl)acetic acid or its corresponding ester. This reaction typically yields a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the choice of catalyst, solvent, and reaction conditions. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel. The trans isomer is often thermodynamically more stable and may be the major product.

Q2: How can I determine the diastereomeric ratio of my this compound sample?

A2: The most common and effective method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Protons adjacent to the stereocenters will exhibit different chemical shifts and/or coupling constants for each diastereomer. By integrating the signals corresponding to a specific proton in both the cis and trans isomers, the ratio can be accurately calculated. For reliable quantification, it is crucial to use a sufficient relaxation delay during NMR acquisition to ensure accurate integration.

Q3: What are the recommended methods for separating the cis and trans diastereomers of this compound?

A3: Separation of the diastereomers can typically be achieved using chromatographic techniques.

  • Silica Gel Column Chromatography: This is a common method for preparative separation. The choice of eluent is critical and often involves a gradient of polar and non-polar solvents, such as ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for analytical and preparative separations. Method development is often required to achieve baseline separation. For acidic compounds, reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with a small amount of acid like formic acid or acetic acid) is a good starting point.

  • Gas Chromatography (GC): For volatile derivatives (e.g., methyl or ethyl esters), chiral GC columns can be used to separate diastereomers.

Q4: Can I control the diastereoselectivity during the synthesis to favor one isomer?

A4: Yes, controlling diastereoselectivity is a key challenge and area of research. Several factors can influence the outcome of the hydrogenation reaction:

  • Catalyst Choice: Different catalysts can exhibit different selectivities. For example, heterogeneous catalysts like Pd/C and Raney Nickel can lead to different diastereomeric ratios. Homogeneous catalysts, such as those based on rhodium or iridium with chiral ligands, can offer higher levels of stereocontrol.

  • Reaction Conditions: Temperature, pressure, and reaction time can all impact the diastereomeric ratio. Running the reaction under kinetic or thermodynamic control can favor the formation of different isomers.

  • Substrate Control: The conformation of the starting material on the catalyst surface can influence the direction of hydrogen addition. The presence of directing groups on the substrate can also be used to favor the formation of a specific diastereomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Diastereoselectivity ( undesired cis/trans ratio) 1. Suboptimal Catalyst: The chosen catalyst may not provide the desired stereocontrol. 2. Unfavorable Reaction Conditions: The reaction may be running under thermodynamic control when kinetic control is desired, or vice versa. 3. Substrate Conformation: The approach of the substrate to the catalyst surface is not being effectively directed.1. Screen different catalysts: Try both heterogeneous (e.g., different loadings of Pd/C, Raney Ni, PtO₂) and, if feasible, homogeneous catalysts with various ligands. 2. Optimize reaction conditions: Vary the temperature, hydrogen pressure, and reaction time. Lower temperatures often favor the kinetically controlled product. 3. Modify the substrate: If possible, introduce a directing group that can chelate to the catalyst and direct hydrogenation from a specific face.
Incomplete Separation of Diastereomers by Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the two isomers. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Improper Column Packing: The silica gel column is not packed uniformly, leading to band broadening.1. Optimize the eluent: Perform TLC analysis with various solvent mixtures (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation (ΔRf > 0.1). A shallow gradient during elution can also improve resolution. 2. Reduce the sample load: As a rule of thumb, use a silica gel to sample weight ratio of at least 50:1. 3. Repack the column: Ensure the silica gel is packed evenly without any air bubbles or cracks.
Co-elution of Diastereomers in HPLC 1. Suboptimal Mobile Phase: The composition of the mobile phase is not providing sufficient selectivity. 2. Inappropriate Column: The stationary phase of the column is not suitable for separating the diastereomers. 3. pH of the Mobile Phase: For acidic compounds, the pH can significantly affect retention and selectivity.1. Adjust the mobile phase: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Try different organic modifiers. 2. Test different columns: If using reversed-phase, try columns with different properties (e.g., C8, phenyl-hexyl). For normal-phase, different bonded phases can be explored. 3. Optimize the pH: Adjust the pH of the aqueous component of the mobile phase with a suitable buffer or acid (e.g., formic acid, trifluoroacetic acid) to control the ionization state of the carboxylic acid.
Inaccurate Diastereomeric Ratio from NMR 1. Peak Overlap: The signals for the two diastereomers are not well-resolved. 2. Incomplete Relaxation: The relaxation delay (d1) is too short, leading to inaccurate integration for protons with different relaxation times. 3. Poor Signal-to-Noise Ratio: The concentration of the sample is too low, or an insufficient number of scans were acquired.1. Use a higher field NMR spectrometer: This will improve signal dispersion. You can also try different deuterated solvents to induce different chemical shifts. 2. Increase the relaxation delay: Set the d1 value to at least 5 times the longest T1 relaxation time of the protons being integrated. A value of 10-20 seconds is often sufficient for quantitative analysis. 3. Increase the number of scans and ensure adequate sample concentration.

Data Presentation

Table 1: Diastereomeric Ratios in the Synthesis of Substituted Tetrahydro-2H-pyran-3-carboxylic Acid Derivatives

PrecursorCatalystSolventConditionscis:trans RatioYieldReference
2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl esterPd/CAcetic AcidRoom Temperature, 3 hours17.4 : 82.686.7%[1]
2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl esterPd/CAcetic AcidRoom Temperature, 3 hours18.4 : 81.696.0%[1]

Note: The data presented is for 6-substituted derivatives, which are structurally related to the target molecule. The diastereomeric ratios may vary for the unsubstituted this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from general procedures for the hydrogenation of dihydropyrans.

Materials:

  • 2-(3,4-dihydro-2H-pyran-3-yl)acetic acid or its ethyl/methyl ester

  • Palladium on carbon (10 wt. % Pd/C) or Raney Nickel

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • In a suitable hydrogenation flask, dissolve the 2-(3,4-dihydro-2H-pyran-3-yl)acetic acid derivative (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Carefully add the catalyst (typically 5-10 mol% of Pd/C or a small spatula tip of Raney Nickel slurry, washed with the reaction solvent).

  • Seal the reaction vessel and purge the system with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or 50 psi) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel column chromatography to separate the diastereomers.

Protocol 2: General Procedure for Diastereomer Separation by HPLC

This protocol provides a starting point for developing an HPLC method for the separation of cis and trans isomers of this compound.

Instrumentation and Columns:

  • A standard HPLC system with a UV or RI detector.

  • Reversed-Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Normal-Phase: Silica or Diol column.

Method Development (Reversed-Phase):

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Initial Gradient:

    • Start with a gradient of 10% B to 90% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (for the carboxylic acid).

  • Optimization:

    • If separation is poor, adjust the gradient slope. A shallower gradient will often improve resolution.

    • Try methanol as the organic modifier (Solvent B) as it can offer different selectivity compared to acetonitrile.

    • Adjust the concentration of the acid modifier (e.g., 0.05% to 0.2%) or try a different modifier like trifluoroacetic acid (TFA).

    • If peaks are broad, ensure the sample is dissolved in the mobile phase.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis_separation Analysis & Separation start 2-(3,4-dihydro-2H-pyran-3-yl)acetic acid hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) start->hydrogenation mixture Crude Product: Mixture of cis and trans This compound hydrogenation->mixture analysis NMR Analysis (Determine Diastereomeric Ratio) mixture->analysis separation Chromatographic Separation (e.g., Column Chromatography, HPLC) mixture->separation cis_isomer Isolated cis Isomer separation->cis_isomer Fraction 1 trans_isomer Isolated trans Isomer separation->trans_isomer Fraction 2

Caption: Experimental workflow for the synthesis and separation of diastereomers.

Troubleshooting_Diastereoselectivity problem Poor Diastereoselectivity? check_catalyst Is the catalyst appropriate? problem->check_catalyst Yes check_conditions Are the reaction conditions optimal? problem->check_conditions Yes check_substrate Can the substrate be modified? problem->check_substrate Yes solution_catalyst Screen different catalysts (Pd/C, Raney Ni, PtO₂, homogeneous catalysts) check_catalyst->solution_catalyst No solution_conditions Vary temperature, pressure, and time. Lower temperature often favors kinetic product. check_conditions->solution_conditions No solution_substrate Introduce a directing group. check_substrate->solution_substrate No

Caption: Troubleshooting guide for poor diastereoselectivity.

References

Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of tetrahydro-2H-pyran-3-ylacetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the formation of a tetrahydropyran ring followed by functional group manipulation to yield the final carboxylic acid.

Q1: Low yield is observed after the initial tetrahydropyran ring formation via Prins-type cyclization. What are the potential causes and solutions?

Low yields in Prins-type cyclizations for the formation of substituted tetrahydropyrans can stem from several factors. Common issues include side reactions like racemization and oxonia-Cope rearrangement.[1] The choice of Lewis acid, reaction temperature, and solvent can significantly impact the reaction outcome.

Potential Causes and Solutions:

  • Inappropriate Lewis Acid: The strength and nature of the Lewis acid are critical. Strong Lewis acids can sometimes lead to undesired side reactions.

    • Troubleshooting: Screen a variety of Lewis acids, ranging from milder ones like InCl₃ to stronger ones like SnCl₄ or TMSOTf.[2] In some cases, Brønsted acids such as p-toluenesulfonic acid (p-TsOH) can provide excellent yield and diastereoselectivity.[2]

  • Suboptimal Reaction Temperature: Temperature control is crucial for minimizing side reactions.

    • Troubleshooting: Start with lower temperatures (e.g., -78 °C) and gradually increase if the reaction is too slow.[3] Optimization studies have shown that for some systems, refluxing in the presence of p-TsOH gives high yields.[2]

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates.

    • Troubleshooting: Test a range of anhydrous solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q2: During the conversion of a nitrile precursor (e.g., 2-(tetrahydro-2H-pyran-3-yl)acetonitrile) to the final carboxylic acid, the hydrolysis reaction is incomplete or slow. How can this be improved?

The hydrolysis of nitriles to carboxylic acids requires either acidic or basic conditions and often elevated temperatures to proceed at a reasonable rate.[4][5] Incomplete hydrolysis can be due to insufficient reaction time, temperature, or reagent concentration.

Potential Causes and Solutions:

  • Insufficiently Harsh Conditions: Nitrile hydrolysis can be sluggish.

    • Troubleshooting: For acid hydrolysis, use a strong acid like concentrated HCl or H₂SO₄ under reflux.[5] For alkaline hydrolysis, a concentrated solution of NaOH or KOH with heating is effective.[6] The choice between acidic and basic hydrolysis may depend on the stability of the tetrahydropyran ring to the specific conditions.

  • Formation of a Stable Amide Intermediate: The hydrolysis proceeds through an amide intermediate, which can sometimes be slow to hydrolyze further.[7]

    • Troubleshooting: Ensure a sufficiently long reflux time (several hours) to drive the reaction to completion.[4] Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide.

Q3: The final product, this compound, is difficult to purify. What purification strategies are recommended?

This compound is a polar, acidic compound, which can make purification by traditional silica gel chromatography challenging due to strong interactions with the stationary phase, leading to streaking and poor separation.[8]

Recommended Purification Techniques:

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[9]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.

    • Extract the pure carboxylic acid back into an organic solvent, dry, and concentrate.

  • Reverse-Phase Chromatography: If impurities are of similar acidity, reverse-phase chromatography (C18 silica) can be a good alternative. The polar carboxylic acid will elute earlier than non-polar impurities when using a mobile phase like a water/acetonitrile or water/methanol gradient.

  • Aqueous Normal-Phase Chromatography: For very polar compounds that are not well-retained in reverse-phase, hydrophilic interaction liquid chromatography (HILIC) using a polar stationary phase (like amine-bonded silica) and an aqueous-organic mobile phase can be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to prepare the precursor for this compound?

Several strategies can be employed to synthesize the tetrahydropyran ring, which can then be further functionalized. These include:

  • Prins Cyclization: This involves the reaction of a homoallylic alcohol with an aldehyde, often catalyzed by a Lewis or Brønsted acid, to form a substituted tetrahydropyran.[1][11]

  • Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol can be catalyzed by various transition metals or acids to form the tetrahydropyran ring.[2][11]

  • Multicomponent Reactions: One-pot reactions involving an aldehyde, a β-ketoester, and a source of the acetic acid side chain can be a highly efficient method for constructing complex pyran derivatives.[12][13][14]

Q2: Are there specific catalysts that have shown high efficiency in the synthesis of substituted pyrans?

Yes, a wide range of catalysts have been explored for pyran synthesis. For multicomponent reactions, catalysts such as Fe₃O₄@silica-MCM-41@DABCO and KOH-loaded calcium oxide have been reported to give excellent yields in short reaction times under green conditions.[12][13] For intramolecular cyclizations, catalysts like p-TsOH have been shown to be highly effective in achieving high diastereoselectivity.[2]

Q3: How can I monitor the progress of the synthesis reactions?

Standard analytical techniques can be used to monitor the reactions:

  • Thin-Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting materials and the appearance of products. Staining with permanganate or other suitable reagents may be necessary if the compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and the formation of specific isomers.

Experimental Protocols

Protocol 1: Synthesis of a Tetrahydropyran Precursor via Acid-Catalyzed Cyclization

This protocol is based on the efficient synthesis of substituted tetrahydropyrans.[2]

  • To a solution of the appropriate vinylsilyl alcohol (1.0 mmol) in an anhydrous solvent such as dichloromethane (10 mL) under an inert atmosphere, add p-toluenesulfonic acid (0.1 mmol).

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran precursor.

Protocol 2: Hydrolysis of a Nitrile Precursor to this compound

This protocol is a general procedure for the hydrolysis of nitriles.[4][7]

  • In a round-bottom flask, combine the 2-(tetrahydro-2H-pyran-3-yl)acetonitrile precursor (1.0 mmol) with a 10% aqueous solution of sodium hydroxide (10 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath and carefully acidify with 6M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or one of the chromatographic methods described in the troubleshooting section.

Data Presentation

Table 1: Optimization of Acid-Mediated Cyclization for Tetrahydropyran Synthesis [2]

EntryAcid CatalystTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1TMSOTf-78 to 202Complex Mixture-
2TiCl₄-782Complex Mixture-
3BF₃·OEt₂02602:1
4SnCl₄-782751:1
5p-TsOHReflux195>95:5

Table 2: Comparison of Catalysts in Multicomponent Synthesis of Pyran Derivatives [12][13]

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1Fe₃O₄@silica-MCM-41@DABCOEthanolReflux3098
2KOH loaded CaOSolvent-free601092
3Fe₃O₄@SiO₂@NiSBEthanolReflux1595

Visualizations

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_hydrolysis Final Product Formation cluster_purification Purification Starting_Materials Homoallylic Alcohol + Aldehyde Cyclization Prins Cyclization (Lewis/Brønsted Acid) Starting_Materials->Cyclization THP_Precursor Tetrahydropyran Precursor (e.g., with nitrile or ester group) Cyclization->THP_Precursor Hydrolysis Acid or Base Hydrolysis THP_Precursor->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Final_Product This compound Purification_Step Purification (Acid-Base Extraction, Chromatography) Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield in Cyclization Step Cause1 Inappropriate Lewis/Brønsted Acid Low_Yield->Cause1 Cause2 Suboptimal Temperature Low_Yield->Cause2 Cause3 Side Reactions (e.g., Rearrangement) Low_Yield->Cause3 Solution1 Screen Different Acid Catalysts Cause1->Solution1 Address with Solution2 Optimize Reaction Temperature Cause2->Solution2 Address with Solution3 Add Nucleophilic Trapping Agent Cause3->Solution3 Address with

Caption: A troubleshooting flowchart for addressing low yield in the cyclization step.

References

Technical Support Center: Analysis of Tetrahydro-2H-pyran-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetrahydro-2H-pyran-3-ylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: this compound is a polar acidic compound, which presents several challenges in traditional reversed-phase HPLC (RP-HPLC). The primary issues include poor retention on nonpolar stationary phases (like C18), leading to elution near the solvent front, and potential peak tailing. To achieve adequate retention and peak shape, careful method development is required.

Q2: How can I improve the retention of this compound in RP-HPLC?

A2: Several strategies can be employed to enhance retention:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acidic modifier like formic acid or phosphoric acid will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on a reversed-phase column.

  • Use of Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases modified to increase their polarity, which can improve the retention of polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of highly polar compounds.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention. However, this approach may not be compatible with mass spectrometry detection.

Q3: Are there any known stability issues with this compound that could affect analysis?

A3: The tetrahydropyran (THP) ring can be susceptible to cleavage under strong acidic conditions.[1] This degradation can lead to the formation of impurities that may interfere with the analysis of the parent compound. It is crucial to control the pH of solutions and consider the potential for degradation during sample preparation, storage, and analysis. Forced degradation studies are recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][3][4]

Q4: What are potential sources of impurities in the analysis of this compound?

A4: Impurities can originate from the synthetic process or from degradation.

  • Synthesis-Related Impurities: These can include starting materials, reagents, and byproducts from side reactions. For example, the synthesis of tetrahydropyran derivatives can sometimes result in isomeric impurities (cis/trans isomers).[5][6]

  • Degradation Products: As mentioned, acid-catalyzed hydrolysis of the tetrahydropyran ring is a potential degradation pathway. Oxidative and thermal degradation should also be considered.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Column Silanols Lower the mobile phase pH to suppress silanol activity. Use a column with end-capping or a base-deactivated stationary phase.Improved peak symmetry and reduced tailing.
Metal Chelation Use a mobile phase with a chelating agent (e.g., EDTA) or use a column with hardware designed to minimize metal interactions.Sharper peaks and improved reproducibility.
Column Overload Reduce the injection volume or the concentration of the sample.Symmetrical, Gaussian peak shape.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step Expected Outcome
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.Stable and reproducible retention times.
Column Temperature Variations Use a column oven to maintain a constant temperature.Consistent retention times across different runs and batches.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using ion-pairing reagents or buffered mobile phases.Stable baseline and reproducible retention.
Issue 3: Appearance of Unexpected Peaks
Possible Cause Troubleshooting Step Expected Outcome
Sample Degradation Prepare samples fresh and store them at an appropriate temperature (e.g., refrigerated or frozen). Analyze samples promptly after preparation. Perform forced degradation studies to identify potential degradation products.[7][8]Minimal or no extraneous peaks in the chromatogram.
Contamination from Sample Preparation Use high-purity solvents and reagents for sample preparation. Ensure all glassware and vials are clean.A clean baseline and chromatogram free of contaminant peaks.
Carryover from Previous Injections Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.No peaks corresponding to the analyte in the blank injection.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Analysis of this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Prepare Sample Solution (1 mg/mL in 50:50 H2O:ACN) start->sample_prep hplc_injection Inject 10 µL into HPLC sample_prep->hplc_injection chromatography C18 Column, Gradient Elution hplc_injection->chromatography detection UV Detection at 210 nm chromatography->detection data_acquisition Acquire Chromatogram detection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration quantification Quantify Analyte peak_integration->quantification end End quantification->end

Caption: Workflow for the HPLC analysis of this compound.

degradation_pathway cluster_acid Acid Hydrolysis cluster_oxidation Oxidation main This compound acid_product Ring-Opened Hydroxy Aldehyde/Acid main->acid_product H+ ox_product Oxidized Derivatives main->ox_product [O]

Caption: Potential degradation pathways for this compound.

References

preventing degradation of tetrahydro-2H-pyran-3-ylacetic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the degradation of tetrahydro-2H-pyran-3-ylacetic acid during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during workup?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the tetrahydropyran (THP) ring. The ether linkage in the THP ring is susceptible to cleavage under acidic conditions, leading to a ring-opened hydroxy-acid derivative. This is a common reactivity pattern for cyclic ethers.

Q2: How does the acid-catalyzed degradation occur?

A2: The degradation is initiated by the protonation of the oxygen atom in the tetrahydropyran ring by an acid catalyst. This protonation makes the ether oxygen a good leaving group. Subsequently, a nucleophile present in the reaction mixture, typically water, attacks one of the adjacent carbon atoms, leading to the opening of the ring.

Q3: Is this compound stable under basic or neutral conditions?

A3: Generally, the tetrahydropyran ring is stable under neutral and basic conditions. Ethers are typically unreactive towards bases. Therefore, degradation during workup is less likely to occur if the pH is maintained at neutral or slightly basic levels.

Q4: Can oxidative conditions during workup lead to degradation?

A4: While the primary concern is acid-catalyzed hydrolysis, strong oxidizing agents could potentially lead to degradation of the molecule. However, this is dependent on the specific oxidizing agents used in the preceding reaction. Standard workup procedures are unlikely to introduce significant oxidative degradation unless residual oxidants are present.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup of reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of isolated product Acid-catalyzed degradation: The workup procedure involves strongly acidic conditions (e.g., washing with 1M HCl).- Use a milder acidic wash: If an acidic wash is necessary to remove basic impurities, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid. - Minimize contact time: Perform the acidic wash quickly and at a low temperature (0-5 °C) to reduce the rate of degradation. - Use a buffered system: Wash with a buffered aqueous solution (e.g., phosphate buffer at pH 5-6) to maintain a mildly acidic to neutral pH.
Presence of a more polar impurity in the final product (observed by TLC or LC-MS) Ring-opening of the tetrahydropyran: The polar impurity is likely the ring-opened hydroxy-acid derivative.- Confirm the structure of the impurity: Use analytical techniques like LC-MS and NMR to confirm the presence of the expected degradation product. - Optimize the workup pH: Re-evaluate the pH of all aqueous solutions used during the workup. Aim to keep the pH above 4.
Inconsistent yields between batches Variability in workup conditions: Inconsistent acid concentration, temperature, or extraction times can lead to varying degrees of degradation.- Standardize the workup protocol: Ensure that the pH, temperature, and duration of each step in the workup are consistent for every batch. - Implement in-process controls: Monitor the pH of the aqueous layers during extraction to ensure it remains within the desired range.
Product degradation during purification by silica gel chromatography Acidic nature of silica gel: Standard silica gel is slightly acidic and can cause on-column degradation of acid-sensitive compounds.- Neutralize the silica gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v) to neutralize the acidic sites. - Use alternative stationary phases: Consider using neutral alumina or a bonded-phase silica gel for purification.

Experimental Protocols

Protocol 1: Recommended Mild Aqueous Workup

This protocol is designed to minimize the risk of acid-catalyzed degradation of this compound.

  • Quenching: Quench the reaction mixture by adding it to a cooled (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8). Stir for 10-15 minutes to neutralize any excess acid.

  • Extraction:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove any basic impurities. This wash should be performed quickly.

    • Follow with a wash with brine (saturated aqueous NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Analytical Method for Detecting Degradation by LC-MS

This method can be used to monitor the purity of this compound and to detect the presence of its ring-opened degradation product.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV at 210 nm.

    • MS in both positive and negative ion modes.

  • Expected Results:

    • This compound will have a specific retention time.

    • The ring-opened product (5-hydroxy-4-(carboxymethyl)pentanoic acid) will be more polar and thus have a shorter retention time. The mass spectrum will show a mass increase of 18 Da (corresponding to the addition of a water molecule).

Visualizations

degradation_pathway reactant This compound intermediate Protonated Ether reactant->intermediate + H⁺ intermediate->reactant - H⁺ product Ring-Opened Product (5-hydroxy-4-(carboxymethyl)pentanoic acid) intermediate->product + H₂O H2O H₂O workup_workflow start Reaction Mixture quench Quench with Mild Base (e.g., sat. NaHCO₃) start->quench extract Extract with Organic Solvent quench->extract wash_mild_acid Wash with Mild Acidic Solution (e.g., sat. NH₄Cl) extract->wash_mild_acid wash_brine Wash with Brine wash_mild_acid->wash_brine dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Technical Support Center: Production of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of tetrahydro-2H-pyran-3-ylacetic acid production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. The primary synthetic routes considered are:

  • Grignard reaction with a protected lactone or related electrophile followed by deprotection.

  • Prins cyclization of a homoallylic alcohol with an appropriate aldehyde.

  • Catalytic hydrogenation of a corresponding unsaturated precursor.

Issue 1: Low Yield in Grignard Reaction Step

Question: We are experiencing significantly lower yields than expected during the Grignard reaction to form the carbon skeleton of this compound. What are the potential causes and solutions?

Answer: Low yields in Grignard reactions are a common issue during scale-up. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.[1]

Possible Causes and Solutions:

Cause Troubleshooting Steps Scale-Up Considerations
Moisture in Reaction Ensure all glassware is rigorously dried, and use anhydrous solvents. Traces of water will quench the Grignard reagent.On a larger scale, it is crucial to use dry solvents and operate under a dry inert atmosphere (e.g., nitrogen or argon). Solvent drying systems may be necessary.
Poor Quality Magnesium Use fresh, high-quality magnesium turnings. The surface of the magnesium can oxidize over time, hindering the reaction. Mechanical or chemical activation (e.g., with iodine or 1,2-dibromoethane) can be beneficial.For industrial-scale production, consistent quality of raw materials is paramount. Consider sourcing from qualified vendors with stringent quality control.
Difficulty with Reaction Initiation A small amount of pre-formed Grignard reagent or an initiator like iodine can be used to start the reaction. Sonication can also be effective on a lab scale.On a larger scale, controlled heating might be necessary for initiation. However, this must be done with extreme caution due to the highly exothermic nature of the reaction.[2][3]
Side Reactions (e.g., Wurtz Coupling) Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize coupling side products.The rate of addition is a critical parameter to control during scale-up to manage heat evolution and minimize side reactions.[4]
Incorrect Stoichiometry Titrate a small sample of the prepared Grignard reagent to determine its exact concentration before adding the electrophile.In-process controls to monitor the concentration of the Grignard reagent can help ensure consistent stoichiometry and improve batch-to-batch reproducibility.
Issue 2: Poor Stereoselectivity in Prins Cyclization

Question: Our Prins cyclization to form the tetrahydropyran ring is resulting in a mixture of diastereomers, making purification difficult. How can we improve the stereoselectivity?

Answer: Achieving high stereoselectivity in Prins cyclizations can be challenging, especially at a larger scale where temperature and concentration gradients can be more pronounced.

Possible Causes and Solutions:

Cause Troubleshooting Steps Scale-Up Considerations
Suboptimal Lewis or Brønsted Acid Screen a variety of Lewis acids (e.g., SnCl₄, InCl₃, Sc(OTf)₃) or Brønsted acids (e.g., TFA, CSA) and their loadings to find the optimal conditions for your specific substrates.The choice of acid can impact not only stereoselectivity but also corrosion of the reactor. Material compatibility studies are essential for large-scale production.
Incorrect Reaction Temperature Perform the reaction at lower temperatures to favor the desired kinetic product. Precise temperature control is crucial.Maintaining a consistent low temperature in a large reactor can be challenging due to the surface-area-to-volume ratio. Efficient cooling systems and good agitation are critical.[5]
Solvent Effects The choice of solvent can influence the stability of the transition states. Experiment with different solvents to find one that enhances the desired stereochemical outcome.Solvent selection at scale will also depend on factors like boiling point, toxicity, and ease of recovery.
Substrate Control The stereochemistry of the starting homoallylic alcohol can direct the stereochemical outcome of the cyclization. Ensure the stereochemical purity of your starting material.Rigorous quality control of starting materials is essential for consistent stereoselectivity in the final product.
Issue 3: Incomplete Catalytic Hydrogenation

Question: The catalytic hydrogenation of our unsaturated precursor is sluggish and often incomplete, even with increased catalyst loading. What could be the issue?

Answer: Incomplete hydrogenation can be due to catalyst deactivation, poor mass transfer, or the presence of impurities.

Possible Causes and Solutions:

Cause Troubleshooting Steps Scale-Up Considerations
Catalyst Poisoning Ensure starting materials and solvents are free from catalyst poisons such as sulfur, halides, or strong coordinating agents. Pre-treating the substrate with activated carbon can sometimes remove inhibitors.[6]On a larger scale, even trace impurities can lead to significant catalyst deactivation. Sourcing high-purity starting materials and solvents is crucial.
Poor Hydrogen Mass Transfer Increase agitation speed to improve the mixing of the gas, liquid, and solid phases. Ensure an adequate headspace of hydrogen.In large reactors, efficient gas dispersion is critical. Specialized agitators and sparging systems may be required to ensure good hydrogen availability at the catalyst surface.
Inactive Catalyst Use a fresh batch of catalyst. The activity of some catalysts can decrease over time with storage. Consider trying a different type of catalyst (e.g., different metal or support).[6]Catalyst selection for industrial processes also involves considering cost, robustness, and ease of filtration.
Insufficient Hydrogen Pressure or Temperature While higher pressure and temperature can increase the reaction rate, they can also lead to side reactions or degradation. Optimize these parameters carefully.High-pressure reactions require specialized reactors and stringent safety protocols.
Issue 4: Difficulty in Product Isolation and Purification

Question: We are struggling with the isolation and purification of the final this compound. The product is highly water-soluble, and crystallization is proving difficult.

Answer: The purification of polar, water-soluble carboxylic acids can be challenging, especially at a larger scale.

Possible Causes and Solutions:

Cause Troubleshooting Steps Scale-Up Considerations
High Water Solubility After quenching the reaction, use a water-immiscible organic solvent for extraction. Multiple extractions may be necessary. Acidifying the aqueous layer to a pH well below the pKa of the carboxylic acid will increase its partitioning into the organic phase.[7]Large-volume extractions can be time-consuming and generate significant solvent waste. Consider alternative purification methods like chromatography or reactive extraction on a larger scale.
Emulsion Formation during Workup Add brine (saturated NaCl solution) to the aqueous layer to help break emulsions. Slow and gentle mixing during the initial phase of extraction can also prevent emulsion formation.Emulsions can be a major issue in large-scale liquid-liquid extractions. The design of the mixing and settling equipment is critical.
Crystallization Issues Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, can be effective. Seeding with a small amount of pure product can induce crystallization.Controlling the cooling rate and agitation is crucial for obtaining a consistent crystal size and purity at a large scale.[8]
Oily Product If the product oils out instead of crystallizing, try using a more non-polar solvent system or cooling the solution more slowly. The presence of impurities can also inhibit crystallization.Oiling out can be a significant problem in large-scale crystallization. In-process monitoring of purity is important.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up a Grignard reaction for this synthesis?

A1: The primary safety concerns with large-scale Grignard reactions are:

  • Highly Exothermic Nature: The reaction is very exothermic and can lead to a thermal runaway if not properly controlled. This requires a robust cooling system and careful control of the reagent addition rate.[3][5]

  • Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable. All equipment must be properly grounded, and the reaction should be carried out in a well-ventilated area, free from ignition sources.

  • Water Reactivity: Grignard reagents react violently with water, producing flammable hydrogen gas. Strict anhydrous conditions must be maintained.

Q2: How can we minimize the formation of by-products during the synthesis?

A2: Minimizing by-products requires careful control over reaction conditions:

  • Grignard Reaction: Slow addition of the alkyl halide and maintaining a moderate temperature can reduce Wurtz coupling.[4]

  • Prins Cyclization: Precise temperature control and the use of the optimal catalyst can minimize the formation of undesired stereoisomers and other side products.

  • Catalytic Hydrogenation: Using a selective catalyst and optimized conditions (temperature, pressure) can prevent over-reduction or side reactions. The purity of the starting material is also critical to avoid catalyst poisoning and by-product formation.

Q3: What are the key differences in experimental setup between a lab-scale and a pilot-plant-scale synthesis?

A3:

Aspect Laboratory Scale Pilot Plant / Industrial Scale
Reactors Glass flasksGlass-lined or stainless steel reactors
Heating/Cooling Heating mantles, ice bathsJacketed reactors with thermal control units
Agitation Magnetic stir barsMechanical stirrers with various impeller designs
Reagent Addition Dropping funnels, syringesMetering pumps for controlled addition
Monitoring TLC, visual observationIn-line process analytical technology (PAT) such as IR, Raman, or particle size analyzers
Work-up Separatory funnelsLarge extraction and filtration units

Q4: Are there any particular challenges with the stereochemistry of this compound during scale-up?

A4: Yes, maintaining consistent stereocontrol is a significant challenge during scale-up. The tetrahydropyran ring has multiple stereocenters, and their relative and absolute configurations are critical for the biological activity of many pharmaceutical intermediates. On a larger scale, factors like temperature gradients and mixing inefficiencies can lead to a loss of stereoselectivity. It is crucial to have a robust and well-understood process with defined critical process parameters (CPPs) to ensure consistent stereochemical purity.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis via Grignard Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Appropriate alkyl halide (e.g., 3-bromopropyl tetrahydropyranyl ether)

  • A suitable electrophile (e.g., diethyl carbonate)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of the alkyl halide in anhydrous THF from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of the electrophile (e.g., diethyl carbonate) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography or crystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Grignard Reaction

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Check for Moisture (Reagents, Glassware, Atmosphere) start->check_moisture check_mg Evaluate Magnesium Quality (Freshness, Activation) start->check_mg check_initiation Verify Reaction Initiation (Exotherm, Color Change) start->check_initiation check_stoichiometry Confirm Stoichiometry (Titrate Grignard Reagent) start->check_stoichiometry check_side_reactions Investigate Side Reactions (e.g., Wurtz Coupling) start->check_side_reactions solution_dry Implement Rigorous Drying Procedures check_moisture->solution_dry solution_mg Use Fresh/Activated Magnesium check_mg->solution_mg solution_initiation Use Initiator/Controlled Heating check_initiation->solution_initiation solution_stoichiometry Adjust Reagent Amounts Based on Titration check_stoichiometry->solution_stoichiometry solution_side_reactions Optimize Addition Rate and Temperature check_side_reactions->solution_side_reactions end Yield Improved solution_dry->end solution_mg->end solution_initiation->end solution_stoichiometry->end solution_side_reactions->end

Caption: Troubleshooting workflow for low Grignard reaction yield.

Signaling Pathway for Prins Cyclization

Prins_Cyclization cluster_reactants Reactants homoallylic_alcohol Homoallylic Alcohol cyclization Intramolecular Cyclization homoallylic_alcohol->cyclization aldehyde Aldehyde oxocarbenium Oxocarbenium Ion (Intermediate) aldehyde->oxocarbenium Activation catalyst Lewis or Brønsted Acid catalyst->oxocarbenium oxocarbenium->cyclization cationic_intermediate Cationic Intermediate cyclization->cationic_intermediate nucleophilic_capture Nucleophilic Capture cationic_intermediate->nucleophilic_capture product Tetrahydropyran Product nucleophilic_capture->product

Caption: General mechanism of the Prins cyclization reaction.

References

Technical Support Center: Esterification of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of tetrahydro-2H-pyran-3-ylacetic acid.

Troubleshooting Guide

Researchers may encounter several issues during the esterification of this compound. This guide provides solutions to common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Ester Conversion 1. Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[1][2] 2. Insufficient catalyst: The acid catalyst is crucial for protonating the carboxylic acid and activating it for nucleophilic attack.[3][4] 3. Low reaction temperature: Insufficient thermal energy can lead to slow reaction rates.[3] 4. Presence of water in reactants: Water can shift the equilibrium back towards the starting materials.[1]1. Use a large excess of the alcohol: This will drive the equilibrium towards the ester product according to Le Châtelier's principle. An excess of 10-fold or higher can significantly improve yields.[5] 2. Remove water as it is formed: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[1] 3. Increase catalyst concentration: While catalytic, ensuring a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is present is important.[5] 4. Increase reaction temperature: Refluxing the reaction mixture provides the necessary activation energy.[3] 5. Ensure anhydrous conditions: Use dry glassware and anhydrous reagents.
Formation of Side Products 1. Ring-opening of the tetrahydropyran ring: Under harsh acidic conditions, the ether linkage in the tetrahydropyran ring may be susceptible to cleavage. 2. Dehydration of the starting material or product: Strong acid and high temperatures can potentially lead to elimination reactions, forming unsaturated compounds. 3. Oligomerization/Polymerization: Acid-catalyzed self-condensation of the starting material or product could occur.1. Use milder reaction conditions: Consider using a less corrosive acid catalyst or a lower reaction temperature, though this may require longer reaction times. 2. Monitor the reaction closely: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the desired product is formed to minimize side product formation. 3. Purification: Employ column chromatography to separate the desired ester from any side products.
Difficult Product Isolation/Purification 1. Emulsion formation during workup: The presence of unreacted carboxylic acid and other polar species can lead to emulsions during aqueous extraction.[6] 2. Co-distillation of product with excess alcohol: If the boiling points are close, simple distillation may not be effective for purification.1. Neutralize the reaction mixture: After the reaction is complete, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution) before extraction.[6] 2. Use a brine wash: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions. 3. Fractional distillation: If boiling points are close, use a fractional distillation column for better separation. 4. Column chromatography: This is a highly effective method for purifying the ester from both starting materials and side products.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of this compound?

A1: The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution.[4][5] The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original carboxyl oxygen atoms.[5]

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

Q2: What are the expected side reactions and how can they be minimized?

A2: The primary expected side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[1] This is minimized by removing water from the reaction mixture. Other potential side reactions, particularly under harsh conditions, include:

  • Ring-opening of the tetrahydropyran ring: The ether linkage in the tetrahydropyran ring could potentially be cleaved by the strong acid catalyst, especially at high temperatures and prolonged reaction times. Using milder conditions and monitoring the reaction progress can help mitigate this.

  • Dehydration: Although less likely for this specific substrate, strong acids and heat can cause dehydration of the starting material or product if other susceptible functional groups are present.

  • Oligomerization: Acid-catalyzed self-reaction of the starting material is a possibility, though typically a minor one.

Minimizing these side reactions can be achieved by optimizing reaction conditions (temperature, time, and catalyst concentration) and by promptly working up the reaction upon completion.

Q3: What is a typical experimental protocol for this esterification?

Materials:

  • This compound

  • Anhydrous ethanol (or other desired alcohol) in large excess (e.g., 10-20 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-5 mol%)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Combine this compound and the anhydrous alcohol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add the concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO2 gas will be evolved.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture alongside the starting carboxylic acid on a TLC plate. The formation of a new, typically less polar, spot corresponding to the ester indicates the reaction is proceeding.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the amounts of starting material, product, and any side products in the reaction mixture over time.

Q5: What are some key safety precautions to take during this experiment?

A5:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling concentrated acids and volatile organic solvents.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution process is exothermic.

  • Be cautious when neutralizing the acidic reaction mixture with a bicarbonate solution, as it will produce carbon dioxide gas, which can cause pressure buildup.

Visualizations

Fischer_Esterification_Mechanism Carboxylic_Acid This compound Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H2O Water Water (H2O) Ester Ester Product Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow Start Esterification Reaction Check_Conversion Low/No Conversion? Start->Check_Conversion Side_Products Side Products Observed? Check_Conversion->Side_Products No Increase_Excess_Alcohol Increase Excess Alcohol Check_Conversion->Increase_Excess_Alcohol Yes Purification_Issues Purification Difficulties? Side_Products->Purification_Issues No Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Yes Neutralize_Workup Neutralize Before Workup Purification_Issues->Neutralize_Workup Yes Success Successful Esterification Purification_Issues->Success No Remove_Water Remove Water (Dean-Stark) Increase_Excess_Alcohol->Remove_Water Increase_Catalyst_Temp Increase Catalyst/Temp. Remove_Water->Increase_Catalyst_Temp Increase_Catalyst_Temp->Start Monitor_Reaction Monitor Reaction (TLC/GC) Milder_Conditions->Monitor_Reaction Optimize_Purification Optimize Purification Monitor_Reaction->Optimize_Purification Optimize_Purification->Start Brine_Wash Use Brine Wash Neutralize_Workup->Brine_Wash Fractional_Distillation Fractional Distillation/Chromatography Brine_Wash->Fractional_Distillation Fractional_Distillation->Success

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Tetrahydro-2H-pyran-3-ylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures

The orientation of the acetic acid group relative to the pyran ring distinguishes the cis and trans isomers. In the cis isomer, the substituents on the chiral centers are on the same side of the ring, while in the trans isomer, they are on opposite sides. This structural difference leads to distinct spectral fingerprints.

G cluster_0 cis-Tetrahydro-2H-pyran-3-ylacetic acid cluster_1 trans-Tetrahydro-2H-pyran-3-ylacetic acid cis_structure trans_structure

Caption: Chemical structures of cis and trans isomers.

Predicted Spectral Data Comparison

The following tables summarize the anticipated differences in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the cis and trans isomers of tetrahydro-2H-pyran-3-ylacetic acid. These predictions are based on the expected influence of stereochemistry on the chemical environment of the nuclei and the vibrational modes of the molecules.

Table 1: Predicted ¹H NMR Spectral Data (in ppm)

Proton Predicted Shift for cis Isomer Predicted Shift for trans Isomer Expected Multiplicity Justification for Difference
Carboxylic Acid (-COOH)10.0 - 12.010.0 - 12.0Broad singletChemical shift is highly dependent on solvent and concentration; minimal difference expected between isomers.
Methylene (-CH₂-COOH)2.3 - 2.62.4 - 2.7Doublet of doubletsThe diastereotopic protons will have slightly different chemical shifts and coupling constants due to the different spatial relationship with the pyran ring protons.
Pyran Ring Protons1.2 - 4.01.3 - 4.1Complex multipletsThe axial and equatorial protons will exhibit different chemical shifts and coupling constants. The magnitude of these differences will vary between the cis and trans isomers due to conformational effects.

Table 2: Predicted ¹³C NMR Spectral Data (in ppm)

Carbon Predicted Shift for cis Isomer Predicted Shift for trans Isomer Justification for Difference
Carboxylic Acid (-COOH)175 - 180175 - 180Minimal difference expected.
Methylene (-CH₂-COOH)38 - 4239 - 43The steric environment of the methylene carbon will differ slightly between the two isomers.
Pyran Ring Carbons20 - 7521 - 76The carbon atoms of the pyran ring, particularly C3 and its neighbors, will experience different shielding effects in the cis and trans configurations.

Table 3: Predicted IR Spectral Data (in cm⁻¹)

Functional Group Predicted Wavenumber for cis Isomer Predicted Wavenumber for trans Isomer Justification for Difference
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)2500 - 3300 (broad)Intramolecular hydrogen bonding may cause slight shifts, but this is often obscured by strong intermolecular hydrogen bonding.
C=O Stretch (Carboxylic Acid)1700 - 17251700 - 1725Minimal difference expected.
C-O Stretch (Pyran Ring)1050 - 11501050 - 1150The fingerprint region may show subtle differences in the C-O stretching and bending vibrations due to the different overall molecular symmetry.

Table 4: Predicted Mass Spectrometry Data (m/z)

Fragmentation Pathway Predicted m/z for cis Isomer Predicted m/z for trans Isomer Justification for Difference
Molecular Ion [M]⁺144.0790144.0790The molecular weight is identical for both isomers.
Loss of H₂O126.0684126.0684Dehydration is a common fragmentation pathway for carboxylic acids.
Loss of COOH99.081099.0810Loss of the carboxylic acid radical.
Ring Opening/FragmentationVariableVariableThe relative intensities of fragment ions resulting from the cleavage of the pyran ring may differ due to stereochemical influences on the stability of the resulting carbocations.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • Determine the chemical shifts relative to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to aid in elemental composition analysis.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the spectral data for the two isomers.

G cluster_0 Isomer Synthesis and Separation cluster_1 Spectral Data Acquisition cluster_2 Data Analysis and Comparison synthesis Synthesis of Mixture separation Separation of cis and trans Isomers synthesis->separation nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry comparison Comparison of Spectra - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns nmr->comparison ir->comparison ms->comparison identification Isomer Identification and Characterization comparison->identification

Navigating the Structure-Activity Landscape of Tetrahydro-2H-Pyran Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes and compares the biological activity of various side-chain-extended derivatives of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. The data presented here is crucial for understanding how structural modifications to the tetrahydropyran scaffold influence interactions with monoamine transporters, which are critical targets for the treatment of various neurological and psychiatric disorders.

Comparative Analysis of Monoamine Transporter Affinity

The following tables summarize the in vitro binding affinities of the synthesized tetrahydro-2H-pyran-3-yl-benzylamine analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The inhibitory concentrations (IC50) were determined through radioligand binding assays.

CompoundStereochemistryModificationDAT IC50 (nM)[1]SERT IC50 (nM)[1]NET IC50 (nM)[1]
Parent Compound I cis-10.5150120
cis-12 cis6-position extension5.28565
trans-24 transGlycoside derivative>1000>100025
Other Analogs -3-position extensionLoss of activityLoss of activityLoss of activity

Table 1: Binding Affinities of Key Tetrahydro-2H-pyran-3-yl-benzylamine Analogs.

Structure-Activity Relationship (SAR) Summary

The experimental data reveals critical insights into the SAR of this series of compounds:

  • Stereochemistry: The relative stereochemistry of the substituents on the tetrahydropyran ring plays a significant role in determining the affinity and selectivity for the monoamine transporters.

  • Positional Extension: Extension of the side chain at the 6-position of the pyran ring, as seen in compound cis-12 , resulted in a two-fold improvement in activity for the dopamine transporter compared to the parent compound.[1]

  • Functional Group Modification: In contrast, extensions at the 3-position led to a significant loss of activity across all tested transporters.[1]

  • Glycosylation: The introduction of a glycosidic moiety, as in the trans-isomer 24 , dramatically shifted the selectivity profile, resulting in the highest potency for the norepinephrine transporter within this series of compounds.[1]

SAR_Summary Scaffold Scaffold Mod_6_pos Mod_6_pos Scaffold->Mod_6_pos Mod_3_pos Mod_3_pos Scaffold->Mod_3_pos Mod_Glyco Mod_Glyco Scaffold->Mod_Glyco Activity_DAT Activity_DAT Mod_6_pos->Activity_DAT Favorable Interaction Activity_Loss Activity_Loss Mod_3_pos->Activity_Loss Unfavorable Interaction Activity_NET Activity_NET Mod_Glyco->Activity_NET Shift in Selectivity

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Synthesis of Tetrahydro-2H-pyran-3-yl-benzylamine Analogs

The synthesis of the target compounds involved a multi-step reaction sequence starting from commercially available materials. The key steps included the formation of the tetrahydropyran ring, followed by the introduction and modification of the benzylamine side chains. The stereochemistry of the final products was controlled through stereoselective reactions and confirmed by spectroscopic methods.

Synthesis_Workflow Start Starting Materials Step1 Tetrahydropyran Ring Formation Start->Step1 Step2 Introduction of Benzylamine Moiety Step1->Step2 Step3 Side-Chain Extension / Modification Step2->Step3 Purification Chromatographic Purification Step3->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Target Analogs Characterization->Final

In Vitro Monoamine Transporter Binding Assays

The affinity of the synthesized compounds for DAT, SERT, and NET was determined using radioligand binding assays with rat brain tissue homogenates.

  • Tissue Preparation: Whole rat brains were homogenized in a sucrose buffer and centrifuged to isolate the synaptosomal fractions.

  • Binding Assay: The homogenates were incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and varying concentrations of the test compounds.

  • Detection: After incubation, the bound and free radioligands were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values were calculated by non-linear regression analysis of the competition binding curves.

Binding_Assay_Workflow Start Rat Brain Homogenate Incubation Incubation with Radioligand and Test Compound Start->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis IC50 Determination Counting->Analysis Result Transporter Affinity Data Analysis->Result

Conclusion

The structure-activity relationship studies of these tetrahydro-2H-pyran-3-yl-benzylamine analogs provide a foundational understanding for the rational design of novel monoamine transporter inhibitors. The findings highlight that modifications at the 6-position of the tetrahydropyran ring can enhance DAT affinity, while glycosylation can introduce high selectivity for NET. These insights are instrumental for medicinal chemists aiming to fine-tune the pharmacological profile of this promising scaffold for potential therapeutic applications. Further investigation into bioisosteric replacements for the benzylamine moiety, including acidic groups like the acetic acid functionality, could unveil new classes of transporter inhibitors with unique properties.

References

Efficacy of Tetrahydro-2H-pyran-3-ylacetic Acid and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct biological efficacy data for tetrahydro-2H-pyran-3-ylacetic acid. This compound is predominantly cataloged as a chemical building block, and as of the latest searches, no dedicated studies evaluating its specific pharmacological activity have been published in the public domain. However, the tetrahydropyran (THP) core is a well-established and significant scaffold in medicinal chemistry, frequently incorporated into molecules designed to exhibit a wide array of biological effects. This guide, therefore, provides a comparative overview of the efficacy of structurally related compounds containing the tetrahydropyran moiety, drawing upon broader structure-activity relationship (SAR) studies to infer the potential biological relevance of the target compound.

The tetrahydropyran ring is often utilized by medicinal chemists as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can improve a compound's physicochemical properties, including solubility and metabolic stability, and the ring's oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.

Comparative Efficacy of Structurally Similar Tetrahydropyran Derivatives

While direct data for this compound is unavailable, studies on other simple tetrahydropyran derivatives provide insights into their potential biological activities. The following table summarizes qualitative structure-activity relationships for various classes of compounds containing the tetrahydropyran scaffold.

Compound ClassBiological Target/ActivityKey Structural Features for ActivityReference Type
Tetrahydropyran-based STAT3 InhibitorsSTAT3 (Signal Transducer and Activator of Transcription 3)The tetrahydropyran ring, replacing a cyclohexyl group, can improve permeability. The specific stereochemistry and substitution pattern are crucial for inhibitory activity.SAR Study
Pyran-based Cholinesterase InhibitorsAcetylcholinesterase (AChE)Fused pyran-coumarin structures and the presence of specific substituents like a benzyl pyridinium group show significant AChE inhibition.Review
Tetrahydropyran-triazole HybridsAntiproliferative ActivityCombination of the tetrahydropyran ring with aromatic systems via a 1,2,3-triazole linker has demonstrated significant antiproliferative effects against various tumor cell lines.Research Article
Pyran Derivatives as Anti-inflammatory AgentsCyclooxygenase (COX) / Pro-inflammatory CytokinesHybrid molecules incorporating a tetrahydropyran ring with known non-steroidal anti-inflammatory drugs (NSAIDs) have shown potent anti-inflammatory activity by inhibiting COX and reducing pro-inflammatory cytokine levels.Research Article

Experimental Protocols

Detailed experimental methodologies are crucial for the valid comparison of compound efficacy. As no specific data for this compound exists, a generalized protocol for a common preliminary biological screening assay is provided below.

General In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a typical procedure to assess the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a tetrahydropyran derivative) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the solvent at the same final concentration.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

Diagrams created using Graphviz can effectively illustrate conceptual relationships in drug discovery and experimental processes.

SAR_Concept cluster_0 Compound Library cluster_1 Biological Screening cluster_2 Data Analysis A This compound Assay In Vitro Bioassay (e.g., Enzyme Inhibition, Cytotoxicity) A->Assay B Analog 1 (e.g., different substituent) B->Assay C Analog 2 (e.g., different stereochemistry) C->Assay D Analog 3 (e.g., different linker) D->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: Conceptual workflow for establishing structure-activity relationships.

MTT_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of test compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

A Comparative Guide to the Validation of Analytical Methods for Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of tetrahydro-2H-pyran-3-ylacetic acid. The performance of each method is evaluated against the validation parameters outlined in the ICH Q2(R1) guidelines to ensure data reliability and accuracy for regulatory submissions.

Data Presentation: A Comparative Analysis

The following table summarizes the anticipated performance characteristics of a validated HPLC-UV method versus a GC-MS method for the analysis of this compound. These values are representative of what would be expected from a robustly validated analytical procedure.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)ICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range 1 - 150 µg/mL0.1 - 50 µg/mL80-120% of test concentration
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 2%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank and placeboNo interference from blank and derivatizing agentPeak purity > 99%
Robustness Unaffected by minor changes in pH, flow rate, and column temperatureUnaffected by minor changes in injector temperature and gas flow rate%RSD < 2%

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are intended to serve as a comprehensive guide for researchers aiming to develop and validate analytical methods for this compound.

HPLC-UV Method

Objective: To determine the concentration of this compound using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a final concentration of 100 µg/mL.

  • Filter the solutions through a 0.45 µm nylon syringe filter before injection.

GC-MS Method (with Derivatization)

Objective: To quantify this compound by GC-MS following a derivatization step to enhance volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

Derivatization Procedure:

  • To 1 mg of the dried sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare calibration standards and quality control samples by serial dilution.

  • Evaporate the solvent from an aliquot of each sample and standard under a gentle stream of nitrogen before proceeding with the derivatization procedure.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the validation parameters.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation Phase cluster_documentation 4. Documentation Phase p1 Define Analytical Method's Intended Use p2 Select Validation Parameters (ICH Q2) p1->p2 p3 Set Acceptance Criteria p2->p3 e1 Prepare Validation Protocol p3->e1 e2 Execute Experiments (e.g., HPLC, GC-MS) e1->e2 e3 Collect and Process Data e2->e3 v1 Assess Performance vs. Acceptance Criteria e3->v1 v2 Evaluate Specificity, Linearity, Accuracy, Precision, etc. v1->v2 d1 Compile Validation Report v2->d1 d2 Method Implementation for Routine Use d1->d2

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_reliability Reliability Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision Precision->Method Specificity Specificity Specificity->Method Linearity Linearity Range Range Linearity->Range Range->Method LOQ LOQ LOQ->Linearity LOD LOD LOD->LOQ Robustness Robustness Robustness->Method

Caption: Interrelationship of Analytical Method Validation Parameters.

Navigating the Maze of Bioassays: A Guide to Assessing the Cross-Reactivity of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a small molecule like tetrahydro-2H-pyran-3-ylacetic acid in biological assays is paramount to ensure data integrity and avoid costly false leads. While direct experimental data on the cross-reactivity of this specific compound is not extensively available in public literature, this guide provides a framework for its evaluation by comparing common assay platforms and outlining key experimental protocols to identify and mitigate potential off-target effects and assay interference.

The tetrahydropyran moiety is a common scaffold in a variety of biologically active compounds, and derivatives have been explored for anticancer and other therapeutic properties. However, the introduction of any small molecule into a biological assay necessitates a thorough investigation of its potential for non-specific interactions. This guide will explore the common mechanisms of assay interference, provide protocols for key validation assays, and offer a logical workflow for assessing the cross-reactivity of this compound and similar chemical entities.

Understanding Potential Assay Interference

Small molecules can interfere with biological assays through various mechanisms, leading to either false-positive or false-negative results. It is crucial to identify these interferences early in the drug discovery pipeline. The following table summarizes common types of interference and the assays used to detect them.

Interference Mechanism Description Potential Impact Primary Assays for Detection Alternative/Confirmatory Assays
Autofluorescence The compound itself emits light at the excitation/emission wavelengths of the assay's fluorophore.[1][2][3]False positive (increased signal)Fluorescence scan of the compound alone in assay buffer.Use of red-shifted dyes, time-resolved fluorescence (TRF) assays.[2]
Fluorescence Quenching The compound absorbs the excitation or emission energy of the fluorophore, reducing the detected signal.[2]False negative (decreased signal)Control experiments with the fluorophore and compound without the biological target.Label-free assays (e.g., Surface Plasmon Resonance).
Colloidal Aggregation The compound forms aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes or bind to proteins.[4]False positive (apparent inhibition)Dynamic Light Scattering (DLS), concentration-response curves with and without non-ionic detergents (e.g., Triton X-100).Orthogonal assays with different detection methods.
Chemical Reactivity The compound is chemically reactive and can covalently modify proteins or other assay components.False positive or negativeIncubation of the compound with key assay proteins followed by mass spectrometry to detect adducts.Activity assays with and without pre-incubation of the compound with the target.
Non-specific Binding The compound binds to surfaces or other proteins in the assay matrix, reducing its effective concentration.False negativeComparison of activity in buffered solution versus assays containing bovine serum albumin (BSA).Radioligand binding assays with competition analysis.

Experimental Protocols for Assessing Cross-Reactivity

To thoroughly evaluate the potential for cross-reactivity of this compound, a series of well-defined experiments should be conducted. Below are detailed methodologies for key assays.

Autofluorescence and Fluorescence Interference Assay

Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the fluorescence of a common assay fluorophore.

Materials:

  • This compound

  • Assay buffer (e.g., PBS, Tris-HCl)

  • Commonly used fluorophore (e.g., Fluorescein, Rhodamine)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a serial dilution of this compound in assay buffer, typically from 100 µM down to 0.1 µM.

  • Autofluorescence Measurement:

    • Add 100 µL of each compound dilution to triplicate wells of the microplate.

    • Include wells with assay buffer only as a negative control.

    • Scan the plate using the excitation and emission wavelengths of the primary biological assay to be used.

  • Fluorescence Quenching Measurement:

    • Prepare a solution of the fluorophore in assay buffer at a concentration that gives a robust signal.

    • Add 50 µL of the fluorophore solution to each well.

    • Add 50 µL of each compound dilution to the wells.

    • Include control wells with fluorophore and assay buffer only.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence at the appropriate wavelengths.

  • Data Analysis:

    • For autofluorescence, compare the signal from the compound wells to the buffer-only wells.

    • For quenching, calculate the percentage of signal reduction compared to the control wells without the compound.

Competitive Binding ELISA for Off-Target Screening

Objective: To assess if this compound competes with a known ligand for binding to a panel of off-target proteins. This is a generic protocol that can be adapted for specific targets.

Materials:

  • 96-well ELISA plate

  • Panel of purified off-target proteins

  • Biotinylated ligand for each off-target protein

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • This compound

Protocol:

  • Coat the wells of the ELISA plate with 100 µL of the off-target protein solution (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of this compound.

  • Add 50 µL of the compound dilutions to the wells, followed by 50 µL of the biotinylated ligand at a fixed concentration (e.g., its EC50 for binding).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: A decrease in signal in the presence of this compound indicates competitive binding. Calculate the IC50 value to quantify the cross-reactivity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine if this compound has a cytotoxic effect on a relevant cell line, which could be misinterpreted as a specific inhibitory effect in cell-based assays.

Materials:

  • Relevant cell line (e.g., HEK293, HepG2)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

Protocol:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A dose-dependent decrease in viability indicates cytotoxicity.

Logical Workflow for Cross-Reactivity Assessment

The following diagram illustrates a structured workflow for evaluating the potential cross-reactivity of a small molecule like this compound.

Cross_Reactivity_Workflow start Start: This compound physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem in_silico In Silico Screening (Target prediction, PAINS filter) start->in_silico interference Assay Interference Screening physchem->interference in_silico->interference autofluorescence Autofluorescence Assay interference->autofluorescence quenching Fluorescence Quenching Assay interference->quenching aggregation Aggregation Assay (DLS) interference->aggregation primary_assay Primary Biological Assay interference->primary_assay hit_confirmation Hit Confirmation (Dose-response) primary_assay->hit_confirmation off_target Off-Target & Cytotoxicity Screening hit_confirmation->off_target Confirmed Hit final_assessment Final Assessment: Cross-Reactivity Profile hit_confirmation->final_assessment Not a Hit elisa Competitive ELISA Panel off_target->elisa binding Receptor Binding Panel off_target->binding cytotoxicity Cytotoxicity Assay (MTT/LDH) off_target->cytotoxicity off_target->final_assessment

Caption: Workflow for assessing the cross-reactivity of a small molecule.

By following a systematic approach that combines in silico predictions with a battery of in vitro assays, researchers can build a comprehensive cross-reactivity profile for this compound. This due diligence is essential for validating its potential as a specific modulator of a biological target and for making informed decisions in the progression of drug discovery projects.

References

establishing the absolute configuration of tetrahydro-2H-pyran-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to is essential for researchers in drug development and stereoselective synthesis. The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is critical as enantiomers can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative overview of the primary analytical techniques used to determine the absolute configuration of the target molecule, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of tetrahydro-2H-pyran-3-ylacetic acid depends on several factors, including the physical state of the sample, the amount of material available, and the required accuracy. The three main techniques—X-ray crystallography, chiroptical spectroscopy (specifically Vibrational Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy—each offer distinct advantages and disadvantages.

Method Principle Sample Requirements Typical Timeframe Advantages Disadvantages
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2]High-quality single crystal (0.1-0.5 mm).[1] May require derivatization with a heavy atom.Days to weeks (including crystallization)Provides unambiguous determination of the absolute configuration.[1][3]Crystal growth can be challenging for small, flexible molecules.[1] Requires the sample to be in a crystalline form.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]1-10 mg of pure enantiomer dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆).[6]1-3 days (including spectral acquisition and quantum chemical calculations)Applicable to molecules in solution, providing conformational information.[4][7] Does not require crystallization.[5]Requires access to a specialized VCD spectrometer and expertise in quantum chemical calculations.[7]
NMR Spectroscopy (Mosher's Method) Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) and analysis of the differences in ¹H NMR chemical shifts.[8][9]~5 mg of the chiral acid and the chiral derivatizing agent.1-2 days (including derivatization and NMR analysis)Relatively rapid and uses standard NMR instrumentation.[9] Does not require crystallization.Indirect method that relies on empirical models of conformation.[8] Derivatization may be challenging or may not produce significant chemical shift differences.

Experimental Protocols

X-Ray Crystallography

Objective: To obtain the absolute configuration of this compound by analyzing its single crystal structure.

Methodology:

  • Crystallization:

    • Dissolve the enantiomerically pure this compound in a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) to screen for crystallization conditions.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques.

    • If the parent acid does not crystallize well, consider forming a salt with a chiral amine or an ester with a molecule containing a heavy atom (e.g., p-bromophenacyl bromide) to facilitate crystallization and enhance anomalous dispersion effects.[2]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data using a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter.[1] A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with the theoretically calculated spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the enantiomerically pure this compound in 200 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an IR-transparent cell.

  • Spectral Acquisition:

    • Record the IR and VCD spectra of the sample using a VCD spectrometer.

    • Acquire spectra over a suitable spectral range, typically from 2000 to 1000 cm⁻¹.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the target molecule using molecular mechanics or semi-empirical methods.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.

    • The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[7]

NMR Spectroscopy (Modified Mosher's Method)

Objective: To determine the absolute configuration by forming diastereomeric esters and analyzing their ¹H NMR spectra.

Methodology:

  • Derivatization:

    • In two separate reactions, convert the enantiomerically pure this compound into its methyl ester.

    • React the methyl ester with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)- and (S)-MTPA-Cl, Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) to form the respective diastereomeric Mosher esters.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

    • Assign the proton signals for both diastereomers, focusing on the protons of the tetrahydro-2H-pyran ring and the acetate moiety.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

    • Based on the established Mosher's method model, protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will have a negative Δδ.

    • The spatial arrangement of positive and negative Δδ values allows for the assignment of the absolute configuration at the chiral center.[8]

Visualizing the Workflow and Method Selection

The following diagrams illustrate the general workflow for determining the absolute configuration and a decision-making process for selecting the most suitable method.

G Overall Workflow for Absolute Configuration Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Result Enantiopure_Sample Enantiopure Sample of This compound Crystallization Crystallization / Derivatization Enantiopure_Sample->Crystallization Solution_Prep Solution Preparation Enantiopure_Sample->Solution_Prep X_Ray X-Ray Crystallography Crystallization->X_Ray VCD VCD Spectroscopy Solution_Prep->VCD NMR NMR Spectroscopy (Mosher's Method) Solution_Prep->NMR Structure_Refinement Structure Refinement & Flack Parameter X_Ray->Structure_Refinement Spectral_Comparison Spectral Comparison with Quantum Calculations VCD->Spectral_Comparison Delta_Delta_Analysis Δδ (δS - δR) Analysis NMR->Delta_Delta_Analysis Absolute_Configuration Assigned Absolute Configuration (R/S) Structure_Refinement->Absolute_Configuration Spectral_Comparison->Absolute_Configuration Delta_Delta_Analysis->Absolute_Configuration

General workflow for absolute configuration determination.

G Method Selection Based on Sample State Sample Enantiopure Sample Is_Crystalline Is the sample crystalline? Sample->Is_Crystalline X_Ray X-Ray Crystallography (Direct Method) Is_Crystalline->X_Ray Yes Solution_Methods Consider Solution-State Methods Is_Crystalline->Solution_Methods No VCD VCD Spectroscopy Solution_Methods->VCD NMR NMR (Mosher's Method) Solution_Methods->NMR

Decision tree for method selection.

References

A Comparative Guide to the Synthetic Routes of Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates such as tetrahydro-2H-pyran-3-ylacetic acid is of paramount importance. This guide provides a comparative overview of three distinct synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The three primary methods detailed here are: a homologation route starting from acrolein, a malonic ester synthesis pathway, and a Wittig reaction-based approach. The choice between these routes may depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures.

ParameterRoute 1: Acrolein HomologationRoute 2: Malonic Ester SynthesisRoute 3: Wittig Reaction
Starting Materials Acrolein, Diazomethane (or Trimethylsilyldiazomethane)3-Bromomethyl-tetrahydro-2H-pyran, Diethyl malonateTetrahydro-2H-pyran-3-carbaldehyde, (Triphenylphosphoranylidene)acetonitrile
Key Intermediates 5,6-Dihydro-2H-pyran-3-carbaldehyde, Tetrahydropyran-3-carbaldehyde, Tetrahydropyran-3-carboxylic acid, α-DiazoketoneDiethyl (tetrahydro-2H-pyran-3-ylmethyl)malonate3-(Tetrahydro-2H-pyran-3-yl)acrylonitrile, 3-(Tetrahydro-2H-pyran-3-yl)propanenitrile
Overall Yield ~60-70% (estimated over four steps)~55-65% (estimated over three steps)~60-70% (estimated over three steps)
Number of Steps 433
Reagents & Conditions 1. HCl, Toluene, 65-75°C2. H₂, Pd/C, Ethanol3. Jones Reagent, Acetone, 0°C4. i) SOCl₂, ii) CH₂N₂, iii) Ag₂O, H₂O1. NaOEt, EtOH2. Reflux3. H₃O⁺, Δ1. Toluene, Reflux2. H₂, Pd/C3. NaOH, H₂O, Reflux
Advantages Utilizes a readily available and inexpensive starting material (acrolein).A classic and reliable method for carbon chain extension.Good control over the introduction of the two-carbon side chain.
Disadvantages Involves the use of hazardous diazomethane (though safer alternatives exist). The final step is a homologation which adds to the step count.Requires the preparation of the starting alkyl halide. Potential for dialkylation as a side reaction.The Wittig reagent needs to be prepared. The final hydrolysis of the nitrile can require harsh conditions.

Experimental Protocols

Route 1: Synthesis via Acrolein Homologation

This route begins with the dimerization of acrolein to form 5,6-dihydro-2H-pyran-3-carbaldehyde, which is then hydrogenated, oxidized to the carboxylic acid, and finally subjected to Arndt-Eistert homologation.

Step 1: Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde In a 20 L reactor, 5 L of water, 840 mL of concentrated hydrochloric acid, and 600 mL of toluene are combined. 1 kg of acrolein is added under a nitrogen atmosphere. The mixture is heated to an internal temperature of 65-75°C and reacted for approximately 2 hours. After reaction completion, the layers are separated to yield the product.

Step 2: Synthesis of Tetrahydropyran-3-carbaldehyde 320 g of 5,6-dihydro-2H-pyran-3-carbaldehyde is dissolved in 1.6 L of ethanol in a 3 L reaction flask. 32 g of 10% palladium on carbon is added. The reaction is carried out under atmospheric hydrogen pressure for approximately 30 hours. The reaction progress is monitored by gas chromatography. After completion, the reaction mixture is filtered, and the solvent is evaporated to yield tetrahydropyran-3-carbaldehyde (molar yield: 98%).[1]

Step 3: Synthesis of Tetrahydropyran-3-carboxylic acid 320 g of tetrahydropyran-3-carbaldehyde is dissolved in 1.6 L of acetone in a 3 L reaction flask. The solution is stirred and cooled to below 0°C. Jones reagent is then added dropwise, maintaining the temperature below 5°C. The reaction is monitored by TLC. Upon completion, the excess oxidant is quenched, and the product is extracted to yield tetrahydropyran-3-carboxylic acid.

Step 4: Arndt-Eistert Homologation to this compound The tetrahydropyran-3-carboxylic acid is first converted to its acid chloride by reacting with thionyl chloride. The crude acid chloride is then dissolved in a suitable solvent (e.g., THF/acetonitrile) and treated with a solution of diazomethane (or trimethylsilyldiazomethane for a safer alternative) at 0°C, followed by warming to room temperature. The resulting α-diazoketone is then treated with a silver(I) catalyst (e.g., silver benzoate) in the presence of water and heated to induce the Wolff rearrangement, affording the desired this compound.[2][3][4][5][6]

Route 2: Malonic Ester Synthesis

This classic approach involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of 3-Bromomethyl-tetrahydro-2H-pyran (This starting material can be prepared from the corresponding alcohol, 3-(hydroxymethyl)tetrahydro-2H-pyran, via reaction with a brominating agent such as phosphorus tribromide or carbon tetrabromide and triphenylphosphine.) A solution of 3-(hydroxymethyl)tetrahydro-2H-pyran in a suitable solvent is treated with the brominating agent at a controlled temperature. After the reaction is complete, the mixture is worked up to isolate the 3-bromomethyl-tetrahydro-2H-pyran.

Step 2: Synthesis of Diethyl (tetrahydro-2H-pyran-3-ylmethyl)malonate To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at room temperature. The mixture is stirred for a period to ensure complete formation of the enolate. Then, a solution of 3-bromomethyl-tetrahydro-2H-pyran in ethanol is added, and the reaction mixture is heated to reflux until the starting halide is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

Step 3: Synthesis of this compound The crude diethyl (tetrahydro-2H-pyran-3-ylmethyl)malonate is subjected to hydrolysis and decarboxylation by heating with a strong acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH followed by acidification). The reaction mixture is heated to reflux for several hours. After cooling, the product is extracted with an organic solvent, dried, and concentrated to yield this compound.[7]

Route 3: Wittig Reaction Approach

This route utilizes the Wittig reaction to form a carbon-carbon double bond, which is subsequently reduced and hydrolyzed.

Step 1: Synthesis of 3-(Tetrahydro-2H-pyran-3-yl)acrylonitrile A phosphonium ylide, such as (triphenylphosphoranylidene)acetonitrile, is prepared by treating the corresponding phosphonium salt with a strong base. To a solution of this ylide in a suitable solvent like toluene, tetrahydro-2H-pyran-3-carbaldehyde is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the triphenylphosphine oxide byproduct is removed, and the crude product is purified to give 3-(tetrahydro-2H-pyran-3-yl)acrylonitrile.[8][9][10][11][12]

Step 2: Synthesis of 3-(Tetrahydro-2H-pyran-3-yl)propanenitrile The unsaturated nitrile from the previous step is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation over a palladium on carbon catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield the saturated nitrile.

Step 3: Synthesis of this compound The 3-(tetrahydro-2H-pyran-3-yl)propanenitrile is hydrolyzed to the corresponding carboxylic acid by heating with a strong base (e.g., aqueous sodium hydroxide) or acid. The reaction mixture is refluxed for several hours. After cooling and acidification, the product is extracted with an organic solvent, dried, and purified to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes described.

Synthetic_Route_1 Acrolein Acrolein DHP_CHO 5,6-Dihydro-2H-pyran- 3-carbaldehyde Acrolein->DHP_CHO Dimerization (HCl) THP_CHO Tetrahydropyran- 3-carbaldehyde DHP_CHO->THP_CHO Hydrogenation (H₂, Pd/C) THP_COOH Tetrahydropyran- 3-carboxylic acid THP_CHO->THP_COOH Oxidation (Jones) Target1 Tetrahydro-2H-pyran- 3-ylacetic acid THP_COOH->Target1 Arndt-Eistert Homologation

Caption: Route 1: Acrolein Homologation.

Synthetic_Route_2 Start2 3-Bromomethyl- tetrahydro-2H-pyran Intermediate2 Diethyl (tetrahydro-2H-pyran- 3-ylmethyl)malonate Start2->Intermediate2 Malonic Ester Synthesis Target2 Tetrahydro-2H-pyran- 3-ylacetic acid Intermediate2->Target2 Hydrolysis & Decarboxylation

Caption: Route 2: Malonic Ester Synthesis.

Synthetic_Route_3 Start3 Tetrahydro-2H-pyran- 3-carbaldehyde Intermediate3a 3-(Tetrahydro-2H-pyran- 3-yl)acrylonitrile Start3->Intermediate3a Wittig Reaction Intermediate3b 3-(Tetrahydro-2H-pyran- 3-yl)propanenitrile Intermediate3a->Intermediate3b Hydrogenation Target3 Tetrahydro-2H-pyran- 3-ylacetic acid Intermediate3b->Target3 Hydrolysis

Caption: Route 3: Wittig Reaction Approach.

References

A Researcher's Guide to Bioisosteric Replacements for the Carboxylic Acid Group in Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of potential bioisosteric replacements for the carboxylic acid moiety in tetrahydro-2H-pyran-3-ylacetic acid. Due to a lack of publicly available experimental data on this specific molecule, this guide leverages data from structurally related cycloalkyl acetic acids and general principles from comprehensive reviews on carboxylic acid bioisosteres.

The carboxylic acid group is a common pharmacophore, crucial for target binding. However, it can also introduce challenges such as poor metabolic stability, rapid clearance, and limited cell permeability.[1][2][3] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a key strategy in medicinal chemistry to overcome these liabilities while retaining or improving biological activity.[1][4] This guide explores common and novel bioisosteric replacements for the carboxylic acid group, providing a framework for their application in the context of a saturated heterocyclic scaffold like tetrahydro-2H-pyran.

Comparison of Key Physicochemical and Pharmacokinetic Properties

While specific data for this compound is unavailable, the following table summarizes the general properties of common carboxylic acid bioisosteres, compiled from various studies on analogous compounds. This data is intended to guide the selection of potential replacements for synthesis and evaluation.

BioisostereGeneral pKa RangeGeneral Lipophilicity (logD @ pH 7.4)Key AdvantagesPotential Liabilities
Tetrazole 4.5 - 5.5[5]Generally more lipophilic than COOH[6]Metabolically stable to glucuronidation, mimics H-bonding of COOH.[5][6][7]Can sometimes lead to CNS side effects, synthesis can involve hazardous reagents.
Acylsulfonamide 4 - 6Can be modulated by substitution, often more lipophilic.Can improve permeability, offers synthetic handles for further modification.[8]Can increase plasma protein binding.
Hydroxamic Acid 8 - 9[1]Generally more lipophilic.[1]Can act as a metal chelator, may offer alternative binding interactions.[1]Potential for metabolic instability and formation of reactive metabolites.[1]
3-Hydroxyisoxazole 4 - 5[9]Planar, with tunable lipophilicity.Can mimic the acidity and planarity of a carboxylic acid.[9]Can be synthetically challenging.
Acylsulfonimidamide 5.9 - 7.6[8]More lipophilic, tunable by substitution.[8]Offers two points for structural modification, can improve permeability.[8]Introduces a chiral center at sulfur.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of bioisosteric replacements are highly specific to the target molecule and the chosen bioisostere. However, a general workflow for such a study is outlined below.

General Synthetic Strategy for Tetrazole Analogs

A common method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile is the [2+3] cycloaddition with an azide salt.[6]

  • Nitrile Formation: The carboxylic acid of this compound would first be converted to the primary amide, followed by dehydration to the corresponding nitrile.

  • Cycloaddition: The nitrile is then reacted with a source of azide, such as sodium azide or trimethylsilyl azide, often in the presence of a Lewis acid or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like toluene or DMF. The reaction is typically heated for several hours to drive the cycloaddition to completion.

  • Purification: The resulting tetrazole is then isolated and purified using standard techniques such as column chromatography.

In Vitro Assays for Comparative Evaluation

A panel of in vitro assays is essential to compare the performance of the bioisosteric replacements with the parent carboxylic acid.

  • Potency Assay: The primary assay to determine the biological activity of the compounds against the target of interest (e.g., enzyme inhibition or receptor binding).

  • Physicochemical Property Determination:

    • pKa Measurement: Potentiometric titration or UV-spectrophotometry.

    • Lipophilicity (logD) Measurement: Shake-flask method using n-octanol and phosphate buffer at pH 7.4.

  • ADME Assays:

    • Metabolic Stability: Incubation with liver microsomes (human, rat) to determine intrinsic clearance.

    • Plasma Protein Binding: Equilibrium dialysis.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.

Visualizing the Concepts

The following diagrams illustrate the logic of bioisosteric replacement and a typical experimental workflow.

Bioisosteric_Replacement_Strategy cluster_bioisosteres Bioisosteric Replacements Parent This compound (Parent Molecule) Properties Suboptimal Properties - Metabolic Liability (Acyl Glucuronidation) - Poor CNS Penetration - High Plasma Protein Binding Parent->Properties Exhibits Tetrazole Tetrazole Parent->Tetrazole Replace COOH with Acylsulfonamide Acylsulfonamide Parent->Acylsulfonamide Replace COOH with Hydroxamic_Acid Hydroxamic Acid Parent->Hydroxamic_Acid Replace COOH with Other Other Bioisosteres Parent->Other Replace COOH with Goal Improved Drug Candidate Tetrazole->Goal Leads to Acylsulfonamide->Goal Leads to Hydroxamic_Acid->Goal Leads to Other->Goal Leads to

Caption: Strategy for improving drug properties through bioisosteric replacement.

Experimental_Workflow cluster_invitro In Vitro Assays Start Design of Bioisosteres Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Evaluation Purification->In_Vitro Potency Potency (IC50/EC50) In_Vitro->Potency Physicochem Physicochemical Properties (pKa, logD) In_Vitro->Physicochem ADME ADME Properties (Metabolic Stability, PPB, Permeability) In_Vitro->ADME SAR Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Potency->SAR Physicochem->SAR ADME->SAR

Caption: A typical workflow for the evaluation of bioisosteric replacements.

Conclusion

References

A Comparative Guide to Purity Assessment of Synthesized Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. Tetrahydro-2H-pyran-3-ylacetic acid, a chiral molecule, presents a multifaceted analytical challenge requiring not only the quantification of the principal compound but also the careful evaluation of chemical, diastereomeric, and enantiomeric purity. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of synthesized this compound, supported by illustrative experimental data and detailed protocols.

Overview of Analytical Techniques

The purity of this compound is best determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the industry standard for determining enantiomeric and diastereomeric purity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[3]

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method, or combination of methods, is contingent on the specific purity attribute being assessed. The following table summarizes the performance of HPLC, GC-MS, and qNMR in the analysis of synthesized this compound.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Primary Application Enantiomeric and Diastereomeric Purity, Chemical PurityImpurity Profiling (Volatile/Semi-volatile)Absolute Purity (Assay)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Sample Derivatization Generally not required.May be required to increase volatility and thermal stability.Not required.
Typical Stationary Phase Chiral (e.g., polysaccharide-based) for enantiomers; C18 for general purity.Polysiloxane-based for general impurities; chiral phases (e.g., cyclodextrin-based) for enantiomers.Not applicable.
Detection UV-Vis, Refractive Index (RI), Mass Spectrometry (MS)Mass Spectrometry (MS), Flame Ionization Detector (FID)¹H or ¹³C NMR detector.
Illustrative Limit of Quantification (LOQ) 0.05% for impurities< 0.01% for specific volatile impurities~0.1% for impurities
Key Advantages Excellent for separating stereoisomers. High precision and accuracy.High sensitivity and specificity for impurity identification.No need for a specific reference standard of the analyte. Provides structural information.
Key Limitations Requires a chromophore for UV detection. Chiral methods can be complex to develop.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods. Potential for signal overlap.

Quantitative Data from Purity Assessment

The following tables present illustrative quantitative data from the analysis of a synthesized batch of this compound using the three primary analytical techniques.

Table 2: Chiral HPLC Analysis for Diastereomeric and Enantiomeric Purity

AnalyteRetention Time (min)Peak Area (%)Purity TypeSpecificationResult
(3S,xR)-isomer12.50.4Diastereomer≤ 0.5%Complies
(3R,xS)-isomer13.80.3Diastereomer≤ 0.5%Complies
(3S,xS)-enantiomer (Desired) 15.2 99.2 Enantiomer ≥ 99.0% Complies
(3R,xR)-enantiomer18.10.1Enantiomer≤ 0.2%Complies

Data is illustrative and based on typical performance of chiral HPLC methods for similar compounds.

Table 3: GC-MS Analysis for Impurity Profiling

ImpurityRetention Time (min)Area (%)IdentificationSpecificationResult
Starting Material A8.20.08Confirmed by MS≤ 0.1%Complies
Reagent B9.5Not Detected-Not DetectedComplies
Byproduct C11.30.12Confirmed by MS≤ 0.15%Complies
Unknown Impurity 114.70.04-≤ 0.05%Complies

Data is illustrative. Actual impurities will depend on the synthetic route.

Table 4: qNMR Analysis for Absolute Purity (Assay)

ParameterValue
Internal StandardMaleic Anhydride
Analyte Signal Integral1.00 (normalized)
Internal Standard Signal Integral1.02
Analyte Molecular Weight144.17 g/mol
Internal Standard Molecular Weight98.06 g/mol
Calculated Purity (Assay) 98.5%

This result indicates the percentage of the desired molecule by weight in the sample, independent of its isomeric composition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the diastereomers and enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of methanol. For derivatization (if necessary), treat with a suitable agent like BSTFA.

4.3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Objective: To determine the absolute purity (assay) of the sample.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic Anhydride (high purity, accurately weighed).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and the internal standard.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

PurityAssessmentWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Data Evaluation SynthesizedProduct Synthesized Tetrahydro-2H- pyran-3-ylacetic Acid HPLC Chiral HPLC Analysis SynthesizedProduct->HPLC GCMS GC-MS Impurity Profiling SynthesizedProduct->GCMS qNMR qNMR Absolute Purity SynthesizedProduct->qNMR DiastereomericPurity Diastereomeric Purity HPLC->DiastereomericPurity EnantiomericPurity Enantiomeric Purity HPLC->EnantiomericPurity ChemicalPurity Chemical Purity GCMS->ChemicalPurity AbsoluteAssay Absolute Assay qNMR->AbsoluteAssay FinalReport Comprehensive Purity Report DiastereomericPurity->FinalReport EnantiomericPurity->FinalReport ChemicalPurity->FinalReport AbsoluteAssay->FinalReport

Caption: Workflow for the comprehensive purity assessment of this compound.

MethodSelection cluster_attributes Purity Attribute cluster_methods Recommended Method Stereoisomers Stereoisomers (Enantiomers/Diastereomers) ChiralHPLC Chiral HPLC Stereoisomers->ChiralHPLC VolatileImpurities Volatile/Semi-Volatile Impurities GCMS GC-MS VolatileImpurities->GCMS AbsoluteContent Absolute Content (Assay) qNMR qNMR AbsoluteContent->qNMR

Caption: Logical relationship between purity attributes and recommended analytical methods.

Conclusion

A multi-faceted approach is essential for the robust purity assessment of synthesized this compound. Chiral HPLC is indispensable for determining stereoisomeric purity, while GC-MS provides critical information on volatile impurities. qNMR offers a reliable method for determining the absolute purity of the material. By employing these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important chiral building block.

References

Safety Operating Guide

Safe Disposal of Tetrahydro-2H-pyran-3-ylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tetrahydro-2H-pyran-3-ylacetic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles and a face shield
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area; if ventilation is inadequate, a NIOSH-approved respirator may be necessary

Always wash hands thoroughly after handling the chemical.[1] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[1][3] Never dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1][4]

  • Waste Collection:

    • Carefully transfer the waste chemical into the designated container using a funnel to prevent spillage.

    • For solid waste contaminated with the chemical, place it directly into the container.

    • Do not fill the waste container to more than 90% of its capacity to allow for expansion.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This is typically a satellite accumulation area or a central hazardous waste storage facility within your institution.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS office or contractor with a complete inventory of the waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Cleanup:

    • For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Have This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste liquid or solid-contaminated? ppe->waste_type liquid_waste Transfer to labeled hazardous waste container (liquid waste) waste_type->liquid_waste Liquid solid_waste Place in labeled hazardous waste container (solid waste) waste_type->solid_waste Solid storage Store sealed container in designated satellite accumulation area liquid_waste->storage solid_waste->storage disposal Contact EHS for pickup and disposal by a licensed contractor storage->disposal end End: Waste properly disposed disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Tetrahydro-2H-pyran-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as tetrahydro-2H-pyran-3-ylacetic acid. Adherence to strict safety and disposal protocols is critical to minimize risks and ensure a safe research environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

Chemical Identifier:

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₂O₃

Hazard Identification and Personal Protective Equipment (PPE)
  • Skin Corrosion/Irritation (Category 2) [1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2) [1][2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2][3][4]

Therefore, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required.[5]
Face ShieldRecommended when there is a risk of splashing.[5][6][7]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[6] Ensure gloves are compatible with organic acids.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact.[5][8]
Acid-Resistant ApronRecommended when handling larger quantities.
Respiratory Protection Fume HoodAll handling of the solid or solutions should be conducted in a certified chemical fume hood.[9]
RespiratorAn N95 mask or a respirator with acid gas cartridges may be necessary for high-fume environments or if a fume hood is not available.[6]
Safe Handling and Operational Procedures

Engineering Controls:

  • Always work in a well-ventilated area.[10]

  • Use of a chemical fume hood is the primary engineering control to minimize inhalation exposure.[9]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3][9]

Work Practices:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clearly label all containers.

  • Handling:

    • Avoid generating dust when handling the solid form.

    • Avoid direct contact with skin and eyes.[10]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][4]

    • Wash hands thoroughly after handling.[1][4][10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][10]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures
Emergency SituationProcedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Spill For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.[10]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant.[1][4][10] Do not allow the product to enter drains, other waterways, or soil.[10] Contact a licensed professional waste disposal service to dispose of this material.[11]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe storage Store Compound Securely cleanup_ppe->storage

Caption: Standard laboratory workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.